4-Fluoro-3-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAACOEWSHBIFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379081 | |
| Record name | 4-fluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64465-53-8 | |
| Record name | 4-fluoro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-3-METHOXYANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Fluoro-3-methoxyaniline (CAS No. 64465-53-8) for Researchers and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline, registered under CAS number 64465-53-8, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, makes it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, with a focus on its potential applications in drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [1][2] |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | White to Gray to Brown powder/crystal | [2] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 5-Amino-2-fluoroanisole, (4-Fluoro-3-methoxyphenyl)amine, 4-Fluoro-3-methoxybenzenamine, 4-Fluoro-m-anisidine | [2] |
| Hazard Codes | H302, H315, H318, H335, H412 | [1] |
| Signal Word | Danger | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A recently developed, high-yield process starts from 4-bromo-2-fluorophenol and proceeds through a multi-step sequence involving nitration, methylation, and a final reductive dehalogenation. An alternative common method involves the reduction of a nitro-precursor.
Experimental Protocol 1: Synthesis from 4-Bromo-2-fluorophenol
This novel method provides high-yield and purity of the final product.[3]
Step 1: Acylation of 4-bromo-2-fluorophenol
-
An acylating agent (e.g., acyl chloride or acetic anhydride) is used to protect the phenolic hydroxyl group.[3]
Step 2: Nitration
-
The acylated intermediate is nitrated using a nitrating agent such as nitric acid to introduce a nitro group onto the benzene ring.[3]
Step 3: Methylation
-
The resulting nitrophenol is methylated using a methylating agent like methyl iodine to form the methoxy group.[3]
Step 4: Reductive Dehalogenation
-
The intermediate, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to catalytic reduction.[3]
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this step.[3]
-
Conditions: The reduction is typically carried out under hydrogen pressure (≥ 5 bar) and at an elevated temperature (at least 50°C).[3]
-
This step concertedly reduces the nitro group to an amine and removes the bromine atom, yielding this compound.[3]
Experimental Protocol 2: Synthesis via Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene
This is a more direct reduction method.
-
Starting Material: 1-Fluoro-2-methoxy-4-nitrobenzene.
-
Reagents: Palladium on activated carbon (10% Pd/C) and hydrogen gas.[4]
-
Solvent: Methanol.[4]
-
Procedure: The starting material is dissolved in methanol, and the palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at 20°C until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.[4]
Analytical Characterization
Accurate analytical methods are crucial for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for structural confirmation. The spectrum of this compound is available in public databases and should be used as a reference for newly synthesized batches.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound and quantifying any impurities. The following is a general protocol that can be adapted and optimized.[5]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile. For example, a buffer of triethylamine in water with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile (e.g., 70:30 v/v).[5]
-
Standard Preparation: A stock solution of a reference standard of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution.[5]
-
Sample Preparation: The synthesized product is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Analysis: The prepared standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. Purity is determined by comparing the peak area of the main component to the total peak area.
Applications in Drug Discovery
Substituted anilines, particularly those containing fluorine, are pivotal building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples for this compound are not as prevalent in the literature as for its isomers, its structural motifs suggest a strong potential for use in the synthesis of kinase inhibitors.
Many kinase inhibitors feature an aniline or substituted aniline moiety that forms key hydrogen bonding interactions within the ATP-binding site of the kinase enzyme. The strategic placement of substituents on the aniline ring is crucial for achieving potency and selectivity. Isomers such as 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline have been utilized in the synthesis of inhibitors for targets like Src, Abl, and the Epidermal Growth Factor Receptor (EGFR).[6] It is highly probable that this compound can be similarly employed in the development of novel kinase inhibitors for oncology and other therapeutic areas.
This compound is a commercially available and synthetically accessible chemical intermediate. Its structural features make it an attractive building block for the synthesis of complex organic molecules, with significant potential in the development of novel therapeutics, particularly kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. WO2025109026A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Introduction: Understanding a Key Synthetic Building Block
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methoxyaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
This compound is a substituted aniline derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of fluoro and methoxy groups on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the methoxy group modulates solubility and electronic characteristics.
A comprehensive understanding of the physical properties of this compound is not merely academic; it is the foundation upon which robust, reproducible, and safe laboratory procedures are built. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering field-proven insights into how these properties dictate its handling, application, and successful integration into synthetic workflows.
Core Compound Identification
Precise identification is the first step in any rigorous scientific endeavor. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 64465-53-8 | [1][2] |
| Molecular Formula | C₇H₈FNO | [1][2] |
| Molecular Weight | 141.14 g/mol | [1] |
| Common Synonyms | 5-Amino-2-fluoroanisole, 4-Fluoro-m-anisidine | [3] |
| Chemical Structure (SMILES) | COc1cc(N)ccc1F |
Key Physical Properties: A Quantitative Overview
The physical state and behavior of a compound under various conditions are critical parameters for its application in research and development.
| Property | Value / Description | Significance & Application Insights |
| Appearance | White to gray or brown solid, powder, or crystals.[3] | The color can be an initial indicator of purity. Darker coloration may suggest oxidation or the presence of impurities, necessitating purification before use. |
| Melting Point | 62.0 to 66.0 °C.[3] | This narrow range is a key indicator of high purity. It dictates the selection of appropriate solvents for recrystallization and informs the upper-temperature limit for storage and handling in its solid state. Note: Some suppliers report higher values (e.g., 83°C), highlighting the importance of experimental verification for each batch.[2] |
| Boiling Point | 135 °C at 18 mmHg (Torr).[2] | The boiling point is provided at reduced pressure, which strongly suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is the required method for purification of larger quantities. |
| Solubility | Data not quantitatively available in public literature. | While specific data is sparse, its aniline structure suggests solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[4] Poor aqueous solubility is expected. Experimental determination is crucial for designing reaction conditions, extraction procedures, and formulation studies. |
| Density | Data not available. | Density is essential for process scale-up calculations, including reactor volume and mass transfer considerations. It must be determined experimentally if required for process chemistry applications. |
The Impact of Physical Properties on Experimental Design
The data presented above are not just numbers; they are practical guides for the laboratory professional.
-
Purity and Melting Point: A sharp melting point within the specified range (e.g., 62-66 °C) is a primary, cost-effective method for assessing the purity of a sample.[3] A broad or depressed melting range strongly indicates the presence of impurities, which can interfere with subsequent reactions.
-
Purification Strategy: The high boiling point, coupled with potential thermal instability, makes vacuum distillation the purification method of choice.[2] This technique allows the compound to vaporize at a much lower temperature, preserving its chemical integrity.
-
Reaction Conditions: The compound's solubility profile dictates the choice of solvent to ensure a homogeneous reaction mixture, which is critical for achieving optimal reaction kinetics and yields. For reactions requiring elevated temperatures, the solvent's boiling point must be compatible with the thermal stability of this compound.
-
Structural Verification: While physical properties suggest purity, they do not confirm identity. Spectroscopic methods are indispensable. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group, and the amine protons.[5] Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.[1]
Experimental Protocol: Validated Melting Point Determination
This protocol ensures an accurate and reproducible measurement of the melting point, a critical quality attribute.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. This protocol employs a digital melting point apparatus for precise temperature control and observation.
Methodology:
-
Apparatus Calibration (Self-Validation):
-
Rationale: To ensure the trustworthiness of the measurement, the instrument's temperature accuracy must be verified.
-
Procedure: Use a certified reference standard with a known melting point (e.g., camphor, melting point ~175-177 °C).[6] Run the standard as you would a sample. If the observed melting point is outside the certified range, calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate false readings from residual solvent.
-
Procedure: Ensure the this compound sample is dry by placing it in a desiccator under vacuum for several hours. Gently crush a small amount of the solid into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Rationale: A properly loaded capillary ensures clear observation and efficient heat transfer from the heating block to the sample.
-
Procedure: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. A sample height of 2-3 mm is ideal.
-
-
Measurement:
-
Rationale: A rapid initial heating phase saves time, but a slow ramp rate near the melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.
-
Procedure:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid ramp rate (e.g., 10-15 °C/min) to approach the expected melting point (approx. 60 °C).
-
Once the temperature is within 5-10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1, onset).
-
Record the temperature at which the last crystal melts (T2, clear point). The melting range is T1-T2.
-
-
Standard Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial characterization of a new batch of a chemical intermediate like this compound.
Caption: Workflow for the characterization of a chemical intermediate.
Safety, Handling, and Storage
Safe handling is paramount. This compound is a hazardous substance and requires appropriate precautions.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[7]
-
Avoid creating dust. Handle the solid carefully.
-
Wash hands thoroughly after handling.[7]
-
-
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The compound is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Conclusion
The physical properties of this compound are integral to its effective and safe use in research and development. From its melting point as a purity benchmark to its boiling point dictating purification strategy, these characteristics provide the essential framework for experimental design. By adhering to the validated protocols for characterization and the stringent guidelines for safety and handling outlined in this guide, researchers can confidently and reproducibly leverage the synthetic potential of this versatile molecule.
References
- 1. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64465-53-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. This compound(64465-53-8) 1H NMR spectrum [chemicalbook.com]
- 6. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
4-Fluoro-3-methoxyaniline chemical structure
An In-depth Technical Guide to 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical structure, properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.
Chemical Identity and Properties
This compound is an aromatic amine featuring fluoro and methoxy substitutions on the benzene ring. These functional groups are crucial for its utility in medicinal chemistry, influencing its reactivity and metabolic stability in derivative compounds.
Identifiers and Descriptors
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 64465-53-8 | [1] |
| PubChem CID | 2774533 | [1] |
| EC Number | 634-503-7 | [1] |
| MDL Number | MFCD00665789 | |
| InChI | InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | [1] |
| InChIKey | XAACOEWSHBIFGJ-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=CC(=C1)N)F | [1] |
Physicochemical Properties
Key physical and chemical properties are compiled in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | Solid | |
| Form | Solid |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. While specific spectra are proprietary, data is available from various sources.
| Spectrum Type | Availability | Source |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [3] |
| IR | Available | [1][2] |
| Mass Spectrum | Available | [2] |
Chemical Structure
The chemical structure of this compound is depicted in the diagram below, generated using the DOT language.
Caption: Chemical structure of this compound.
Experimental Protocols
A novel synthesis of this compound has been developed, offering improved yields and purity. The process involves a concerted reduction-dehalogenation step of a substituted nitrobenzene.
Synthesis of this compound from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
This method provides an economically attractive route to the target compound.
Experimental Steps:
-
Reduction-Dehalogenation: The starting material, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to reduction.
-
Catalyst: Palladium on carbon (Pd/C) is utilized as the catalyst for the reaction.[4]
-
Reaction Conditions: The reduction is conducted under a hydrogen pressure of greater than or equal to 5 bar and at a temperature of at least 50°C.[4] Optimal conditions can range from 5 to 50 bar of hydrogen pressure and a temperature of 50°C to 70°C.[4]
-
Outcome: This process reduces the nitro group to an amine and removes the bromine substituent, while retaining the fluoro and methoxy groups, yielding this compound in high purity.[4]
The workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motifs are incorporated into molecules designed for therapeutic applications, leveraging the unique properties imparted by the fluorine and methoxy groups to enhance bioactivity and metabolic profiles.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with several hazard statements.
GHS Hazard Classification
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
| H412 | Harmful to aquatic life with long lasting effects |
Source:
Precautionary Statements
A summary of key precautionary statements is provided below.
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Storage and Stability
Store in a well-ventilated place and keep the container tightly closed. The compound is stable under normal handling and storage conditions.[5] It should be kept away from strong oxidizing agents.[5]
References
- 1. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(64465-53-8) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2025109026A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. synquestlabs.com [synquestlabs.com]
Technical Guide: 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluoro-3-methoxyaniline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a standard workflow for its characterization, tailored for professionals in chemical research and pharmaceutical development.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 141.14 g/mol [1] |
| Exact Mass | 141.058992041 Da[1] |
| Molecular Formula | C₇H₈FNO[1] |
| CAS Number | 64465-53-8 |
| Appearance | White to gray to brown powder/crystal |
| Melting Point | 62.0 to 66.0 °C |
| InChI Key | XAACOEWSHBIFGJ-UHFFFAOYSA-N[1] |
| SMILES | COc1cc(N)ccc1F |
Synthetic Protocol: Preparation of this compound
The following is a representative experimental protocol for the synthesis of this compound via the reduction of a nitroaromatic precursor. This method is adapted from established procedures in organic synthesis.
Reaction: Catalytic hydrogenation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.
Materials:
-
1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Preparation: A high-pressure hydrogenation vessel is charged with 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Solvent Addition: Methanol is added to the vessel to dissolve the starting material.
-
Inerting: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Hydrogenation: The vessel is then pressurized with hydrogen gas to a pressure of at least 5 bar. The reaction mixture is heated to a temperature of at least 50°C with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure this compound.
Characterization Workflow
The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity. The following diagram illustrates a standard workflow for this process.
References
Technical Guide to the Solubility of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxyaniline (CAS: 64465-53-8), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] While specific quantitative solubility data is not widely published, this document outlines the expected solubility in various solvent classes, provides a detailed experimental protocol for determining precise solubility values, and presents a visual workflow for this procedure.
Introduction to this compound
This compound is a substituted aniline derivative with a molecular formula of C₇H₈FNO.[2][3] Its structure, featuring a fluorine atom, a methoxy group, and an amino group on a benzene ring, makes it a valuable building block in medicinal chemistry.[1] The compound is a white to off-white solid at room temperature.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development in drug discovery and other chemical synthesis applications.
Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of solubility for aromatic amines, a qualitative assessment can be made. The presence of the polar amino (-NH₂) group allows for hydrogen bonding, while the aromatic ring and methoxy group contribute to its organic character. It is noted to be soluble in organic solvents but has limited solubility in water.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Can engage in dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions with the polar functional groups of the aniline. |
| Aqueous | Water | Limited/Low | The hydrophobic benzene ring limits solubility despite the presence of a hydrogen-bonding amino group.[1] |
Note: This table is based on theoretical principles and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following details a common laboratory method for determining the solubility of a solid compound like this compound in a given solvent.
Materials
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, allow the vial to stand undisturbed to let the excess solid settle.
-
Centrifuge the vial to further separate the undissolved solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
In-Depth Technical Guide to the Spectral Data of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline is an aromatic amine that holds significance as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline scaffold, imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that publicly available experimental spectral data for this specific compound is limited. Therefore, this guide presents a combination of predicted data from validated computational models and expected spectral features based on the analysis of analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their practical applications.
Predicted Spectroscopic Data
The following sections summarize the predicted and expected spectral data for this compound. This data serves as a valuable reference for the characterization of this molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.85 | t | Ar-H (H-5) |
| ~6.40 | dd | Ar-H (H-6) |
| ~6.25 | dd | Ar-H (H-2) |
| ~3.88 | s | -OCH₃ |
| ~3.70 (broad) | s | -NH₂ |
Note: Predicted data generated using computational models. Actual experimental values may vary.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 (d, ¹JCF ≈ 240 Hz) | C-F (C-4) |
| ~147.0 | C-OCH₃ (C-3) |
| ~136.0 (d, ³JCF ≈ 8 Hz) | C-NH₂ (C-1) |
| ~115.0 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~105.0 | C-6 |
| ~100.0 (d, ²JCF ≈ 25 Hz) | C-2 |
| ~56.0 | -OCH₃ |
Note: Predicted data generated using computational models. The carbon attached to fluorine exhibits a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings are also expected.
IR (Infrared) Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3080 - 3010 | Medium | Aromatic C-H stretch |
| 2960 - 2840 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1520 - 1470 | Strong | Aromatic C=C stretch |
| 1280 - 1200 | Strong | Aryl C-O stretch (ether) |
| 1180 - 1100 | Strong | C-F stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
Note: These are expected absorption ranges for the functional groups present in the molecule.
MS (Mass Spectrometry) Data (Expected)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 141 | High | [M]⁺ (Molecular Ion) |
| 126 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - CH₃ - CO]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Note: The molecular ion is expected to be the base peak or of high intensity. Fragmentation is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between pulses is recommended.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (for a solid sample):
-
Thin Solid Film Method: Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., methylene chloride).[1]
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[1]
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]
-
Nujol Mull Method: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle.[2][3]
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or the Nujol, if used) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[4]
-
Carrier Gas: Helium
-
Mass Spectrometer Conditions:
Visualizations
The following diagrams illustrate the relationships between the different spectral data types and a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between chemical structure and spectral data.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxyaniline
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Fluoro-3-methoxyaniline (CAS No: 64465-53-8), a key building block in pharmaceutical synthesis.
Chemical and Physical Properties
This compound is a substituted aniline that presents as a solid at room temperature. A clear understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | White to Gray to Brown powder to crystal | [2] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Purity | >98.0% (GC)(T) | [2] |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Danger
Hazard Pictograms:
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary precautions and procedures.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram illustrates the hierarchy of controls, with PPE being the last line of defense.
Caption: Hierarchy of Safety Controls for Chemical Handling.
Based on the hazard profile of this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3] Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[3]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Handling and Storage
The following workflow outlines the general procedure for handling this compound in a laboratory setting.
Caption: General Experimental Workflow for Handling this compound.
-
Precautions for Safe Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Handle in accordance with good industrial hygiene and safety procedures.[3]
-
Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Get medical advice/attention.[3] |
| Skin Contact | Wash with plenty of soap and water.[3] Get medical advice/attention.[3] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] Get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Rinse mouth out with water.[3] Get medical advice/attention.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]
-
Specific Hazards: No information available.
-
Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[3] Ensure adequate air ventilation.[3] Do not breathe dust.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
-
Waste Treatment Methods: Dispose of contents/container in accordance with licensed collector's sorting instructions.[3] Consider removing to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Conclusion
This compound is a valuable reagent in research and development. However, its hazardous properties necessitate strict adherence to the safety and handling procedures outlined in this guide. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
A Comprehensive Technical Guide to 4-Fluoro-3-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 4-Fluoro-3-methoxyaniline, a key building block in modern medicinal chemistry. This document details its chemical identity, physical properties, a comprehensive synthesis protocol, and its application in the development of targeted therapeutics.
Chemical Identity and Synonyms
This compound is a substituted aniline that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its unique substitution pattern offers medicinal chemists a valuable scaffold for designing novel molecules with desirable pharmacological properties.
A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in its unambiguous identification in literature and chemical databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 64465-53-8 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Synonyms | 5-Amino-2-fluoroanisole |
| (4-Fluoro-3-methoxyphenyl)amine | |
| 4-Fluoro-3-methoxybenzenamine | |
| 4-Fluoro-m-anisidine | |
| Benzenamine, 4-fluoro-3-methoxy- |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White to Gray to Brown powder to crystal | TCI |
| Melting Point | 62.0 to 66.0 °C | TCI |
| Purity | >98.0% (GC) | TCI |
Synthesis of this compound: An Experimental Protocol
A novel and efficient synthesis for this compound has been developed, providing high yields and purity.[1] This process involves a multi-step sequence starting from a readily available substituted phenol. The key final step involves a concerted reduction-dehalogenation reaction.[1]
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Acylation of 4-Bromo-2-fluorophenol
-
To a solution of 4-bromo-2-fluorophenol in a suitable solvent, add an acylating agent (e.g., acetic anhydride or acyl chloride).
-
The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the acylated intermediate is isolated and purified.
Step 2: Nitration of the Acylated Intermediate
-
The acylated intermediate is dissolved in a strong acid, typically sulfuric acid.
-
A nitrating agent, such as nitric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred until the nitration is complete.
-
The nitrated intermediate is then precipitated by pouring the reaction mixture into ice water and collected by filtration.
Step 3: Methylation of the Nitrated Intermediate
-
The nitrated intermediate is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
The reaction is typically performed in a polar aprotic solvent.
-
The progress of the methylation is monitored, and upon completion, the product, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is isolated.
Step 4: Catalytic Reduction and Dehalogenation
-
The 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene is dissolved in a suitable solvent.
-
A catalyst, such as palladium on carbon (Pd/C), is added to the solution.[1]
-
The reaction is carried out under a hydrogen gas pressure of at least 5 bar and a temperature of at least 50°C.[1]
-
This step concertedly reduces the nitro group to an amine and removes the bromine substituent.[1]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The presence and position of the fluoro and methoxy groups can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.
While specific drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous kinase inhibitors. The general synthetic utility of substituted anilines in this field is well-established. For instance, similar anilines are crucial for the synthesis of inhibitors targeting key signaling pathways involved in cell proliferation and survival.
Logical Relationship in Kinase Inhibitor Synthesis
Caption: Role of this compound in kinase inhibitor synthesis.
Given the common targets of drugs with similar aniline fragments, a representative signaling pathway that could be modulated by derivatives of this compound is the EGFR signaling pathway, which is crucial in many cancers.
Representative Signaling Pathway: EGFR Inhibition
Caption: Potential inhibition of the EGFR signaling pathway.
This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential technical information on this compound. The provided data and protocols are intended to facilitate its synthesis and application in the creation of novel therapeutics.
References
The Biological Significance of 4-Fluoro-3-methoxyaniline Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: 4-Fluoro-3-methoxyaniline is a key structural motif and versatile building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, imparts favorable physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, with a focus on their applications in oncology and beyond. We present a summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this promising area of medicinal chemistry.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. The strategic incorporation of the 4-fluoro-3-methoxyphenyl moiety into heterocyclic scaffolds, such as quinazolines and pyridines, has led to the development of promising anticancer candidates.
Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of 4-oxo-3,4-dihydroquinazolinone compounds utilizing this compound has been explored for the treatment of BRAF-associated diseases.
Table 1: Representative Quinazoline Derivative and its Biological Target
| Compound ID | Target | Cell Line | IC50 (µM) |
| Example Compound 1 | BRAF | N/A | Data not available in public sources |
Note: Specific IC50 values for derivatives of this compound are often proprietary and detailed in patent literature without explicit public disclosure of quantitative data.
The general synthetic scheme for such compounds involves the reaction of a substituted anthranilic acid with an appropriate aniline, in this case, this compound, to form the core quinazoline structure. Subsequent modifications can be made to enhance potency and selectivity.
Caption: General synthetic workflow for quinazoline derivatives.
Pyridine-Based Compounds
Substituted pyridine compounds derived from this compound have also been investigated for their therapeutic potential. These compounds can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Procedure for Buchwald-Hartwig Amination
To a solution of a halo-pyridine (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is added this compound (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-arylpyridine derivative.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for assessing cell viability using the MTT assay.
Signaling Pathway Involvement
Derivatives of this compound often exert their anticancer effects by inhibiting key nodes in cellular signaling pathways that control cell growth, proliferation, and survival. One of the most well-documented pathways targeted by such inhibitors is the EGFR signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways ultimately lead to transcriptional activation of genes involved in cell proliferation, survival, and angiogenesis. Inhibitors derived from this compound can block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
Other Potential Biological Activities
While the primary focus has been on anticancer applications, the structural features of this compound suggest that its derivatives could be explored for other therapeutic indications.
Antimicrobial and Antifungal Activity
The synthesis of novel amides, ureas, and thioureas from this compound could yield compounds with potential antimicrobial and antifungal properties. The evaluation of these derivatives against a panel of pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) would be a valuable area of investigation.
Conclusion and Future Directions
This compound is a privileged scaffold in medicinal chemistry, providing a solid foundation for the development of potent and selective kinase inhibitors for cancer therapy. The data, while often embedded in patent literature, points towards significant potential in targeting key oncogenic signaling pathways. Future research should focus on the systematic exploration of structure-activity relationships (SAR) for derivatives of this aniline to optimize their biological activity and pharmacokinetic properties. Furthermore, the expansion of screening efforts to other therapeutic areas, such as infectious diseases and neurological disorders, could uncover novel applications for this versatile chemical entity. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists dedicated to advancing the therapeutic potential of this compound derivatives.
The Strategic Role of Fluorine in 4-Fluoro-3-methoxyaniline: A Technical Guide to Unlocking Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the nuanced role of the fluorine atom in 4-Fluoro-3-methoxyaniline, a versatile aromatic amine building block. While specific bioactivity data for this particular isomer is emerging, this document synthesizes established principles of fluorine chemistry, data from closely related analogs, and predictive insights to provide a comprehensive framework for its application in drug discovery. We will explore how the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group is anticipated to influence metabolic stability, receptor-binding interactions, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a roadmap for researchers looking to leverage the unique attributes of the this compound scaffold in the design of next-generation therapeutics.
The Power of Fluorine: A Paradigm Shift in Drug Design
Fluorine's unique properties, stemming from its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, have made it an indispensable element in drug development.[1] Its introduction into a lead compound can profoundly influence a range of critical parameters:
-
Metabolic Stability: The high bond energy of the C-F bond often renders it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This "metabolic blocking" at susceptible positions can significantly enhance a drug's half-life and oral bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1] However, the effect is context-dependent and can be fine-tuned by the degree and position of fluorination.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1][3] This modulation of ionization state is crucial for optimizing a drug's solubility, absorption, and target engagement.
-
Binding Affinity and Conformation: Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[4] It can also influence the conformational preferences of a molecule, locking it into a more bioactive shape.
Physicochemical Landscape of this compound
The this compound scaffold presents an intriguing electronic and steric profile. The fluorine atom at the 4-position and the methoxy group at the 3-position exert opposing electronic effects on the aniline ring, creating a unique distribution of electron density that can be exploited in drug design.
| Property | Value / Predicted Effect | Source |
| Molecular Formula | C7H8FNO | [5] |
| Molecular Weight | 141.14 g/mol | [5] |
| pKa (predicted) | The electron-withdrawing fluorine is expected to decrease the basicity of the aniline nitrogen compared to 3-methoxyaniline. | Medicinal Chemistry Principles |
| LogP (predicted) | The presence of fluorine is predicted to increase lipophilicity compared to 3-methoxyaniline. | Medicinal Chemistry Principles |
The interplay of these substituents is critical. The fluorine atom's inductive electron withdrawal is expected to decrease the basicity of the amine, which can enhance membrane permeability. Conversely, the methoxy group is an electron-donating group, which can influence the molecule's interaction with biological targets and its metabolic profile.
Predicted Bioactivity and the Role of Fluorine
While direct experimental data on the bioactivity of this compound is limited in publicly available literature, we can infer its potential based on the known contributions of its constituent parts and data from its isomer, 3-fluoro-4-methoxyaniline. The latter has been utilized as a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders and cancer.[1][3][6]
Expected Contributions of the Fluorine Atom:
-
Enhanced Target Interactions: The fluorine atom can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein binding pocket. This can lead to increased potency and selectivity.
-
Improved Metabolic Stability: The C-F bond at the 4-position is predicted to be highly resistant to aromatic hydroxylation, a common metabolic pathway for aniline derivatives. This would likely lead to a longer in vivo half-life compared to its non-fluorinated counterpart.
-
Modulation of Pharmacokinetics: The increased lipophilicity imparted by fluorine can enhance absorption and distribution into tissues, including the central nervous system.
Metabolic Considerations and Potential Pathways
The metabolism of fluorinated anilines can be complex. While the C-F bond is generally stable, biotransformation can still occur at other sites on the molecule. Based on studies of related compounds, the following metabolic pathways for this compound can be hypothesized:
-
N-Acetylation: The primary amine is a likely site for N-acetylation, a common phase II metabolic reaction.
-
Oxidation of the Methoxy Group: The methoxy group could undergo O-demethylation.
-
Hydroxylation of the Aromatic Ring: While the fluorine at the 4-position is expected to block hydroxylation at that site, oxidation could potentially occur at other positions on the ring.
-
Defluorination: Although less common, enzymatic defluorination can occur, sometimes leading to the formation of reactive metabolites.[4]
Diagram: Hypothetical Metabolic Pathways of this compound
Caption: Predicted metabolic fate of this compound.
Experimental Protocols for Bioactivity Evaluation
To empirically determine the bioactivity of novel compounds derived from the this compound scaffold, a tiered screening approach is recommended.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
Methodology:
-
Preparation of Liver Microsomes: Obtain commercially available pooled human or rat liver microsomes.
-
Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Target-Based Binding Assay (Hypothetical Kinase Inhibition Assay)
Objective: To determine the inhibitory potency of the compound against a specific protein kinase.
Methodology:
-
Reagents: Recombinant kinase, appropriate peptide substrate, ATP, and the test compound.
-
Assay Plate Preparation: Serially dilute the test compound in an appropriate buffer and add to a 384-well plate.
-
Enzyme Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Experimental Workflow for Bioactivity Assessment
Caption: Tiered approach for evaluating the bioactivity of novel compounds.
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. The strategic placement of the fluorine atom is predicted to confer significant advantages in terms of metabolic stability and potential for enhanced target interactions. While further empirical data is required to fully elucidate its bioactivity profile, the principles outlined in this guide provide a solid foundation for its rational incorporation into drug discovery programs. By understanding the multifaceted role of fluorine, researchers can better harness the potential of this and other fluorinated scaffolds to design safer and more effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other advanced materials. The electronic properties of this molecule, governed by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aniline framework, are critical for determining its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive overview of the core electronic properties of this compound, detailed experimental protocols for their determination, and a summary of available and theoretical data to support research and development efforts.
Introduction
The electronic structure of an aromatic amine is fundamental to its chemical behavior. For this compound, the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) substituents significantly modulate the electron density of the benzene ring. The amino and methoxy groups are electron-donating through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO), while the highly electronegative fluorine atom is electron-withdrawing through induction, lowering the energy of the molecular orbitals.[1][2] This complex electronic profile influences the molecule's ionization potential, electron affinity, dipole moment, and spectroscopic characteristics, which are crucial parameters in drug design for predicting binding affinities and metabolic stability.[3]
Core Electronic Properties: A Theoretical Framework
The key electronic properties of a molecule provide insight into its stability, reactivity, and optical behavior. These properties are intrinsically linked.
-
Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy corresponds to a lower ionization potential, making the molecule more susceptible to oxidation.
-
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy corresponds to a higher electron affinity.[4]
-
HOMO-LUMO Gap: This energy difference (ΔE) is a critical indicator of molecular stability and the energy required for the lowest electronic excitation.[5] A smaller gap suggests the molecule is more easily excitable and potentially more reactive.[1]
-
Ionization Potential (IP): The minimum energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).
-
Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).
-
Dipole Moment (µ): A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. This property is crucial for understanding intermolecular interactions, such as those in solvent effects and receptor binding.
The logical relationship between these fundamental electronic properties is visualized below.
References
Navigating the Procurement of 4-Fluoro-3-methoxyaniline: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the timely and cost-effective procurement of chemical reagents is a critical component of the research and development pipeline. This guide provides an overview of available suppliers and pricing for 4-Fluoro-3-methoxyaniline, a key building block in synthetic chemistry.
Chemical Identity:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 64465-53-8 | C7H8FNO | 141.14 g/mol |
| This compound hydrochloride | 22510-10-7 | C7H9ClFNO | 177.6 g/mol |
Supplier and Pricing Overview
The availability and cost of this compound can vary between suppliers. The following table summarizes pricing information from various sources for different quantities of the compound and its hydrochloride salt. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Compound | Purity | Quantity | Price (USD) | Notes |
| Matrix Scientific | This compound | Not Specified | 5.00 g | $28.00 | Price listed online, stock status requires inquiry.[1] |
| 25.00 g | $88.00 | Price listed online, stock status requires inquiry.[1] | |||
| ACUBIOCHEM | This compound hydrochloride | 95% | 10 g | $977.14 | Price range provided online.[2] |
| 25 g | $1,763.57 | Price range provided online.[2] | |||
| Tokyo Chemical Industry (TCI) | This compound | >98.0% (GC) | Not Specified | Inquire | Bulk quotes available upon request.[3] |
| CP Lab Safety | This compound | min 98% | 100 g | Inquire | - |
| Sigma-Aldrich | This compound | AldrichCPR | Not Specified | Discontinued | This specific product line is discontinued.[4] |
Important Considerations for Procurement
-
Purity: The required purity level will depend on the specific application. Suppliers like TCI and ACUBIOCHEM provide purity specifications.[2][3] For early discovery research, some suppliers may not provide detailed analytical data, and the buyer assumes responsibility for confirming product identity and purity.[4]
-
Salt Form: The compound is available as a free base (this compound) and as a hydrochloride salt. Ensure you are purchasing the correct form for your experimental needs.
-
Custom Synthesis: For specific purity requirements or larger quantities, some companies, such as ACUBIOCHEM and Matrix Scientific, offer custom synthesis services.[1][2]
-
Technical Documentation: Suppliers can typically provide technical documents such as a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and analytical spectra (e.g., NMR, HPLC) upon request.[2]
Limitations on Experimental Protocols and Pathway Visualization
Consequently, the creation of generalized experimental workflow diagrams or signaling pathway visualizations is not feasible. Researchers will need to develop specific protocols based on the chemical literature for analogous transformations or through their own process development efforts.
The following diagram illustrates a generalized procurement workflow for a chemical reagent like this compound.
References
Methodological & Application
Synthesis of 4-Fluoro-3-methoxyaniline: A Detailed Guide for Researchers
Introduction: The Significance of 4-Fluoro-3-methoxyaniline
This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline core, allows for the targeted modification of molecular properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a detailed protocol for the synthesis of this compound, focusing on a common and efficient method involving the catalytic reduction of a nitroaromatic precursor. The causality behind experimental choices and potential challenges are discussed to ensure a comprehensive understanding for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: The Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene
The most prevalent and scalable method for synthesizing this compound is the reduction of its corresponding nitro compound, 1-Fluoro-2-methoxy-4-nitrobenzene. This approach is favored due to the widespread availability of the starting material and the high efficiency and selectivity of the reduction reaction. The core of this transformation lies in the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the other functional groups on the aromatic ring.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this reduction. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds through the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, ultimately yielding the desired aniline. The high pressure of hydrogen gas increases the concentration of hydrogen on the catalyst surface, thereby accelerating the reaction rate.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the catalytic hydrogenation of 1-Fluoro-2-methoxy-4-nitrobenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-Fluoro-2-methoxy-4-nitrobenzene | 454-16-0 | 171.12 g/mol | 10.0 g (58.4 mmol) |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 0.5 g (5% w/w) |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | 150 mL |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | ≥ 5 bar |
| Celite® | 61790-53-2 | - | For filtration |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a high-pressure hydrogenation reactor vessel, combine 1-Fluoro-2-methoxy-4-nitrobenzene (10.0 g, 58.4 mmol) and 10% Pd/C (0.5 g).
-
Solvent Addition: Add methanol (150 mL) to the reactor vessel.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Reaction Conditions: Heat the mixture to 50-60°C and stir vigorously.[1]
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The resulting this compound can be further purified by recrystallization or column chromatography if required.
Expected Results
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | Off-white to light brown solid |
| Purity | >98% (by HPLC) |
| ¹H NMR | Consistent with the structure of this compound.[2] |
| ¹³C NMR | Consistent with the structure of this compound.[2] |
| Mass Spec | [M+H]⁺ = 142.06 |
Synthetic Workflow Diagram
Caption: Catalytic hydrogenation of 1-Fluoro-2-methoxy-4-nitrobenzene.
Alternative Synthetic Routes
While the direct reduction of 1-Fluoro-2-methoxy-4-nitrobenzene is a common method, this precursor itself can be synthesized from various starting materials. Understanding these pathways provides greater flexibility in sourcing starting materials.
Synthesis from 2-Fluoro-5-nitrophenol
One documented route involves the methylation of 2-Fluoro-5-nitrophenol to yield 1-Fluoro-2-methoxy-4-nitrobenzene, which is then reduced.[1]
-
Methylation: 2-Fluoro-5-nitrophenol is reacted with a methylating agent, such as iodomethane (methyl iodide), in the presence of a base like potassium carbonate.[1]
-
Reduction: The resulting 1-Fluoro-2-methoxy-4-nitrobenzene is then reduced to this compound as described in the main protocol.
Multi-step Synthesis from 4-Bromo-2-fluorophenol
A more extensive synthesis starts with 4-Bromo-2-fluorophenol and involves several steps to introduce the nitro and methoxy groups before the final reduction.[1]
-
Acylation: The hydroxyl group of 4-Bromo-2-fluorophenol is protected, for instance, by reacting it with an acid chloride or anhydride.
-
Nitration: A nitro group is introduced to the aromatic ring using a nitrating agent like nitric acid.
-
Methylation: The protected hydroxyl group is deprotected and then methylated.
-
Reduction: The nitro group is reduced to the aniline.
Comprehensive Synthetic Pathway Diagram
Caption: Alternative synthetic pathways to this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature | - Use fresh, high-quality Pd/C.- Ensure the reactor is properly sealed and increase hydrogen pressure.- Gradually increase the temperature.[3] |
| Formation of Byproducts | - Over-reduction leading to dehalogenation or ring saturation.- Catalyst poisoning from impurities. | - Monitor the reaction closely and stop it upon completion.- Use milder conditions (lower temperature or pressure).- Purify starting materials if necessary. |
| Low Yield | - Inefficient catalyst removal leading to product loss.- Incomplete reaction.- Mechanical losses during work-up. | - Ensure thorough washing of the Celite® pad.- Address incomplete reaction issues.- Optimize transfer and extraction steps. |
Conclusion
The synthesis of this compound via catalytic hydrogenation of 1-Fluoro-2-methoxy-4-nitrobenzene is a robust and high-yielding method suitable for laboratory and industrial scales. By understanding the underlying chemical principles, adhering to a well-defined protocol, and being aware of potential challenges, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The choice of synthetic route can be adapted based on the availability and cost of starting materials, with several viable pathways to the key nitroaromatic precursor.
References
Application Notes and Protocols: Reaction Mechanisms of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methoxyaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an activating amino group, a moderately activating methoxy group, and a deactivating but ortho-, para-directing fluoro group, imparts distinct reactivity and selectivity in various chemical transformations. These notes provide an overview of the key reaction mechanisms involving this compound, including detailed experimental protocols and quantitative data to guide researchers in its application.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 64465-53-8 | [2] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Electrophilic Aromatic Substitution
The electron-donating amino and methoxy groups strongly activate the aromatic ring of this compound towards electrophilic attack. The directing effects of the substituents (ortho, para-directing for -NH₂, -OCH₃, and -F) determine the regioselectivity of these reactions. The primary positions for electrophilic substitution are C2 and C6, ortho to the powerful activating amino group.
Acetylation of the Amino Group
To moderate the reactivity of the amino group and prevent side reactions, it is often protected via acetylation. This transformation is a prerequisite for many subsequent reactions, such as nitration.
Experimental Protocol: Acetylation of this compound
This protocol is adapted from a procedure for the acetylation of the related compound 4-fluoro-2-methoxyaniline.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature (25-30 °C).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain this temperature for 3-5 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain N-(4-fluoro-3-methoxyphenyl)acetamide.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 4-Fluoro-2-methoxyaniline | Acetic Anhydride | Acetic Acid | 90 °C | 3-5 h | 83% | [5] |
Note: The yield is based on the reaction with 4-fluoro-2-methoxyaniline and is expected to be similar for this compound.
Experimental workflow for the acetylation of this compound.
Nitration
Nitration of the acetylated derivative introduces a nitro group onto the aromatic ring, a key step in the synthesis of many pharmaceutical intermediates.
Experimental Protocol: Nitration of N-(4-fluoro-3-methoxyphenyl)acetamide
This protocol is based on the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide.[3][4]
-
Reaction Setup: Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum) in a 1:1 molar ratio.
-
Reagent Addition: In a separate flask, dissolve N-(4-fluoro-3-methoxyphenyl)acetamide in a suitable solvent like acetic acid. Cool the solution and slowly add the pre-mixed nitrating agent.
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0-5 °C) during the addition and then allow it to proceed at room temperature for a specified time.
-
Work-up: Carefully quench the reaction by pouring it over ice.
-
Purification: Extract the product with an organic solvent, wash with aqueous sodium bicarbonate, dry, and concentrate to obtain the nitrated product. A subsequent deacetylation step with aqueous HCl can be performed to yield the nitrated aniline.[3]
| Substrate | Nitrating Agent | Solvent | Temperature | Yield (over 2 steps) | Reference |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ / Fuming H₂SO₄ | Acetic Acid | 0 °C to RT | 82% | [3] |
Note: The yield is for the two-step process of nitration followed by deacetylation of a related isomer.
Diazotization and Sandmeyer Reactions
The primary amino group of this compound can be converted to a versatile diazonium salt, which can then be substituted with a variety of nucleophiles in the presence of a copper(I) catalyst. This sequence is known as the Sandmeyer reaction.[6][7]
General scheme for diazotization followed by a Sandmeyer reaction.
Experimental Protocol: General Procedure for Sandmeyer Reaction
-
Diazotization: Dissolve this compound (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by chromatography or distillation.
| Nucleophile Source | Product Functional Group | Expected Product |
| CuCl | -Cl | 1-Chloro-4-fluoro-3-methoxybenzene |
| CuBr | -Br | 1-Bromo-4-fluoro-3-methoxybenzene |
| CuCN | -CN | 4-Fluoro-3-methoxybenzonitrile |
Note: Specific yields for these reactions with this compound were not found in the searched literature. Yields are generally moderate to good for Sandmeyer reactions.
Palladium-Catalyzed Cross-Coupling Reactions
To participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, this compound typically first needs to be halogenated, often at one of the activated positions (C2 or C6).
Suzuki-Miyaura Coupling
This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol based on the coupling of a related bromo-aniline derivative.[8]
-
Reaction Setup: To a reaction vessel, add the bromo-derivative of this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (3 mol%), and a ligand like triphenylphosphine (6 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, 1,4-dioxane, and water.
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to 90 °C for 12-24 hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / 1,4-Dioxane / H₂O | N/A | [8] |
Note: A specific yield was not provided in the reference for this exact reaction.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[9]
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-derivative of this compound (1.0 eq), the amine (1.2 eq), a strong base like sodium tert-butoxide (1.4 eq), a palladium precatalyst, and a suitable phosphine ligand.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the mixture, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Yield |
| Bromo-derivative of this compound | Varies | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N/A |
Note: Specific quantitative data for Buchwald-Hartwig reactions of halogenated this compound was not found in the searched literature. Yields are highly dependent on the specific substrates, catalyst, and ligand used.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its functional groups allow for a range of transformations, including electrophilic aromatic substitution, diazotization, and, after halogenation, palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions for specific substrates is often necessary to achieve the best results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 4-Fluoro-3-methoxyaniline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline is a versatile chemical intermediate that is increasingly utilized in the field of drug discovery. Its unique structural features, including a fluorine atom and a methoxy group on the aniline ring, provide medicinal chemists with a valuable scaffold for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy group can influence receptor interactions and solubility. These properties make this compound and its isomers key building blocks in the development of drugs targeting a range of diseases, including cancer, neurological disorders, and infectious diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Applications in Drug Discovery
This compound and its structural isomers serve as crucial starting materials for the synthesis of several classes of biologically active compounds.
1. Kinase Inhibitors for Cancer Therapy:
One of the most significant applications of fluoro-methoxyaniline derivatives is in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a key driver in the progression of various cancers.[1] 4-Anilinoquinoline and 4-anilinoquinazoline cores are well-established pharmacophores for EGFR inhibitors, and the incorporation of the 4-fluoro-3-methoxyphenyl moiety can lead to potent and selective compounds.
2. Serotonin 5-HT3 Receptor Antagonists:
Derivatives of 4-fluoro-methoxyaniline have been employed in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists.[2] The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting) and nausea, particularly as a side effect of chemotherapy and radiotherapy. Antagonists of this receptor are therefore valuable antiemetic agents.
3. Inhibitors of Botulinum Neurotoxin A Light Chain:
This versatile building block is also utilized in the synthesis of hydroxamic acids and their prodrugs, which act as inhibitors of the Botulinum neurotoxin A (BoNT/A) light chain.[2] BoNT/A is the most potent known neurotoxin and a potential biowarfare agent.[3] Its light chain is a zinc metalloprotease that cleaves SNARE proteins, leading to paralysis.[3] The development of effective small molecule inhibitors is a critical area of research.
Data Presentation
The following table summarizes the in vitro anti-proliferative activities of a series of 7-fluoro-4-anilinoquinoline derivatives, synthesized using a fluorinated aniline precursor, against human cervical cancer (HeLa) and human gastric carcinoma (BGC823) cell lines.
| Compound | Target Cell Line | IC50 (μM)[1] |
| 1f | HeLa | 10.18 |
| BGC823 | 8.32 | |
| 2i | HeLa | 7.15 |
| BGC823 | 4.65 | |
| Gefitinib (Control) | BGC823 | > 10 |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-4-anilinoquinoline Derivatives as EGFR Inhibitors
This protocol describes a general multi-step synthesis for 7-fluoro-4-anilinoquinoline derivatives, which are potent anti-tumor agents.[1]
Step 1: Nucleophilic Substitution
-
A mixture of a substituted aniline (e.g., this compound) and diethyl (ethoxymethylene)malonate is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and washed to yield the corresponding ethyl 2-((substituted-phenyl)amino)methylenemalonate.
Step 2: Cyclization
-
The product from Step 1 is added portion-wise to heated Dowtherm A.
-
The mixture is heated at high temperature (e.g., 250 °C) for a specific duration.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., petroleum ether), and the precipitate is collected, washed, and dried to afford the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
The quinoline derivative from Step 2 is refluxed in an aqueous solution of sodium hydroxide.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the pH is adjusted with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
The solid is filtered, washed, and dried to give 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
This intermediate is then heated in a high-boiling point solvent (e.g., diphenyl ether) to effect decarboxylation, yielding 7-fluoro-4-hydroxyquinoline.
Step 4: Chlorination
-
The 7-fluoro-4-hydroxyquinoline is refluxed in a mixture of phosphorus oxychloride and a catalytic amount of dimethylformamide.
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured into ice water and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed, and dried to give 4-chloro-7-fluoroquinoline.
Step 5: Final Nucleophilic Substitution
-
A mixture of 4-chloro-7-fluoroquinoline and a substituted aniline (e.g., this compound) in a suitable solvent (e.g., isopropanol) is refluxed.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final 7-fluoro-4-anilinoquinoline derivative.
Protocol 2: In Vitro Anti-proliferative MTT Assay
This protocol details the evaluation of the cytotoxic activity of synthesized compounds against cancer cell lines.[1]
1. Cell Culture:
-
Human tumor cell lines (e.g., HeLa, BGC823) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37 °C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested by trypsinization and seeded into 96-well plates at a density of 1.0–2.0 × 10³ cells per well.
-
The plates are incubated overnight to allow for cell attachment.
3. Compound Treatment:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The culture medium in the wells is replaced with medium containing the test compounds at various concentrations.
-
Control wells receive medium with DMSO at the same final concentration.
4. Incubation:
-
The plates are incubated for 96 hours.
5. MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and DMSO is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5][6][7][8] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: EGFR Signaling Pathway and Inhibition.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[9] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the propagation of a nerve impulse.[10] This process is central to the emetic reflex.
Caption: 5-HT3 Receptor Signaling and Antagonism.
Drug Discovery Workflow Using this compound
The following diagram illustrates a typical workflow for the discovery of new drug candidates starting from this compound.
Caption: Drug Discovery Workflow.
Conclusion
This compound and its isomers are valuable and versatile building blocks in modern drug discovery. Their incorporation into various molecular scaffolds has led to the development of potent inhibitors of key biological targets implicated in cancer and neurological disorders. The provided application notes and protocols offer a framework for researchers to utilize this important chemical intermediate in their own drug development programs. Further exploration of derivatives of this compound is likely to yield novel and effective therapeutic agents for a wide range of diseases.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 10. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes & Protocols: 4-Fluoro-3-methoxyaniline in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 4-Fluoro-3-methoxyaniline (CAS No: 64465-53-8) as a pivotal intermediate in pharmaceutical research and development. We delve into its physicochemical properties, safety protocols, and its strategic role in the synthesis of complex molecules, particularly kinase inhibitors. Detailed, field-proven protocols for its use in key synthetic transformations and subsequent analytical validation are provided to empower researchers in drug discovery and process development.
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, success is often dictated by the strategic assembly of molecular scaffolds that confer optimal potency, selectivity, and pharmacokinetic properties. This compound, also known as 5-Amino-2-fluoroanisole, has emerged as a valuable and versatile building block for this purpose.[1] Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing fluorine atom ortho and meta to a nucleophilic amine, respectively—provides a nuanced electronic profile that chemists can exploit to fine-tune the properties of target molecules.
The presence of the fluorine atom is particularly significant. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a drug candidate's overall profile.[2] The methoxy group, meanwhile, can serve as a key hydrogen bond acceptor or a point for further functionalization. This guide will explore the practical applications of this intermediate, focusing on its role in constructing the core structures of targeted therapies.
Compound Profile and Safety Mandates
A thorough understanding of the physical properties and safety requirements of any reagent is a prerequisite for its successful and safe implementation in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification design.
| Property | Value | Source |
| CAS Number | 64465-53-8 | [3] |
| Molecular Formula | C₇H₈FNO | [3][4] |
| Molecular Weight | 141.14 g/mol | [3][4] |
| Appearance | White to Gray to Brown powder or crystal | [1] |
| Melting Point | 62.0 to 66.0 °C | |
| InChI Key | XAACOEWSHBIFGJ-UHFFFAOYSA-N | [3][4] |
| SMILES | COC1=C(C=CC(=C1)N)F | [4] |
GHS Hazard and Safety Information
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT SE 3 | H335 | May cause respiratory irritation |
| Aquatic Chronic | H412 | Harmful to aquatic life with long lasting effects |
Signal Word: Danger[3]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.[5]
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
A primary application of substituted anilines like this compound is in the synthesis of 4-anilinoquinoline and 4-anilinopyrimidine cores. These scaffolds are foundational to a multitude of ATP-competitive kinase inhibitors, including those targeting Src, Abl, and other kinases implicated in oncology.[6][7] The aniline moiety serves as a crucial nucleophile that is coupled with a heterocyclic electrophile to form the diarylamine pharmacophore.
The workflow below illustrates the strategic position of this compound in the drug development pipeline.
Caption: Role of this compound in API synthesis.
While many complex, multi-step syntheses for drugs like Bosutinib have been published[8][9], they often rely on related aniline derivatives. The protocols below are representative of the key transformations for which this compound is ideally suited, providing a robust foundation for building libraries of novel kinase inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating, with clear causality for each step and integrated analytical checkpoints.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Amine Synthesis
This protocol details the coupling of this compound with a generic, activated chloro-quinoline, a common reaction in the synthesis of kinase inhibitors.
Principle: The nucleophilic amine of this compound displaces a chloride on an electron-deficient quinoline ring. The reaction is typically acid-catalyzed and driven to completion by heating. The choice of a protic solvent like isopropanol facilitates proton transfer and stabilizes the charged intermediates (Meisenheimer complex) characteristic of the SNAr mechanism.
Materials:
-
This compound
-
2,4-dichloro-quinoline (or other suitable electrophile)
-
Isopropanol (IPA), anhydrous
-
Pyridine hydrochloride (catalyst) or concentrated HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the 2,4-dichloro-quinoline (1.05 eq) followed by anhydrous isopropanol (approx. 0.1 M concentration).
-
Catalyst Introduction: Add a catalytic amount of pyridine hydrochloride (0.1 eq) or one drop of concentrated HCl. The acid protonates the quinoline ring, further activating it towards nucleophilic attack.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 82°C for IPA) and maintain for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot and dissolving it in EtOAc. Elute with a suitable solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting aniline and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated NaHCO₃ solution to quench the acid catalyst and neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then brine. This removes residual IPA and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to isolate the pure diaryl amine product.
Protocol 2: Analytical Validation Workflow
Validating the identity and purity of the synthesized product is a critical, non-negotiable step.
Principle: A multi-modal analytical approach ensures unambiguous structural confirmation and accurate purity assessment, which are essential for subsequent biological testing or further synthetic steps.
Caption: Workflow for analytical validation of the final product.
Detailed Steps:
-
Purity Assessment (HPLC):
-
System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).
-
Acceptance Criterion: The integrated peak area of the desired product should be ≥95% for use in most research applications.
-
-
Structural Confirmation (NMR):
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Prep: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The resulting spectra should be consistent with the proposed chemical structure. Key correlations to look for include:
-
The number of aromatic and aliphatic protons.
-
Characteristic splitting patterns (e.g., doublets and triplets in the aromatic region).
-
The presence of the methoxy (–OCH₃) singlet around 3.8-4.0 ppm.
-
Confirmation of the correct number of carbon signals in the ¹³C spectrum.
-
-
-
Mass Verification (MS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).
-
Analysis: The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the product ([M+H]⁺ in positive ion mode). This provides definitive confirmation of the product's molecular formula.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of sophisticated pharmaceutical agents. Its unique electronic properties and synthetic accessibility make it a cornerstone intermediate for researchers targeting complex diseases. By understanding its properties, adhering to strict safety protocols, and employing robust, validated synthetic and analytical methods as detailed in this guide, scientists can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. This compound | 64465-53-8 | TCI EUROPE N.V. [tcichemicals.com]
- 2. innospk.com [innospk.com]
- 3. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Kinase Inhibitors Utilizing 4-Fluoro-3-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using 4-Fluoro-3-methoxyaniline as a key building block. The unique substitution pattern of this aniline derivative, featuring both a fluorine atom and a methoxy group, offers advantageous properties for drug design, including enhanced binding affinity and improved metabolic stability of the final compounds. These characteristics make it a valuable starting material in the development of targeted cancer therapies.
Introduction
Kinase inhibitors are a cornerstone of modern oncology, targeting specific signaling pathways that are often dysregulated in cancer. The strategic incorporation of fluorine and methoxy groups on a phenyl ring, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance binding to the target kinase and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties. This document outlines the synthesis of multi-targeted kinase inhibitors where the this compound scaffold plays a crucial role.
Featured Kinase Inhibitor: Foretinib (GSK1363089)
Foretinib is a potent multi-kinase inhibitor that targets key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis, including MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[1] While publicly available literature does not extensively document a direct synthesis of Foretinib from this compound, its structural motif is central to the pharmacophore. A plausible synthetic route can be conceptualized using a structurally analogous precursor, highlighting the utility of the substituted aniline core.
Quantitative Data
The inhibitory activity of Foretinib against key kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| MET | 1.3 |
| VEGFR2 | 1.6 |
| KDR | 1.6 |
| FLT4 (VEGFR3) | 2.5 |
| Kit | 8.1 |
| FLT1 (VEGFR1) | 11 |
| PDGFRβ | 28 |
| FGFR1 | 36 |
Note: Data is for Foretinib, which contains a structural motif similar to one derivable from this compound.
Signaling Pathways
The targeted kinases play crucial roles in distinct but often interconnected signaling pathways that drive oncogenesis.
Caption: Inhibition of MET and VEGFR2 signaling pathways by Foretinib.
Experimental Protocols
The following protocols describe general synthetic methodologies that can be adapted for the synthesis of kinase inhibitors from this compound. These are based on common reactions in medicinal chemistry for the construction of kinase inhibitor scaffolds.
General Synthetic Workflow
The overall strategy involves the coupling of the aniline building block with a heterocyclic core, followed by further functionalization.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Buchwald-Hartwig Cross-Coupling
This protocol outlines a palladium-catalyzed cross-coupling reaction, a versatile method for forming the key C-N bond between this compound and a halogenated heterocycle.
Materials:
-
This compound
-
Halogenated heterocyclic core (e.g., 4-chloroquinazoline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried reaction vessel, add the halogenated heterocycle (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), palladium catalyst (0.05 equiv), and ligand (0.1 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This method is suitable for activated heterocyclic systems where the halogen is susceptible to nucleophilic attack by the aniline.
Materials:
-
This compound
-
Activated halogenated heterocycle (e.g., 2,4-dichloropyrimidine)
-
Solvent (e.g., isopropanol, DMF, or NMP)
-
Optional: Acid or base catalyst
Procedure:
-
Dissolve the activated halogenated heterocycle (1.0 equiv) in the chosen solvent in a reaction vessel.
-
Add this compound (1.1 equiv) to the solution.
-
If required, add a catalytic amount of acid (e.g., HCl) or base (e.g., DIPEA).
-
Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The presence of the fluoro and methoxy substituents provides a favorable combination of properties that can be exploited in drug design to achieve high potency and desirable pharmacokinetic profiles. The general synthetic protocols provided herein can be adapted to construct a diverse range of kinase inhibitors targeting various signaling pathways implicated in cancer. Further exploration of this scaffold is warranted to develop novel and effective targeted therapies.
References
Application of 4-Fluoro-3-methoxyaniline in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluoro-3-methoxyaniline is a key aromatic amine intermediate increasingly utilized in the synthesis of complex and highly active agrochemicals. Its specific substitution pattern, featuring a fluorine atom and a methoxy group, imparts desirable physicochemical properties to the final active ingredients, such as enhanced biological efficacy, metabolic stability, and target-site binding. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel picolinate herbicide, highlighting its role in constructing the critical arylpyridine core of these modern crop protection agents.
I. Application in Herbicide Synthesis: Picolinic Acid Derivatives
This compound is a crucial building block for the synthesis of a new generation of synthetic auxin herbicides, specifically those belonging to the picolinate class. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The incorporation of the 4-fluoro-3-methoxyphenyl moiety derived from this aniline is instrumental in achieving high herbicidal activity and favorable toxicological and environmental profiles.
A prominent example of an agrochemical synthesized using a derivative of this compound is Halauxifen-methyl . This herbicide is effective at low use rates for the control of a wide spectrum of broadleaf weeds in cereal crops.
Key Synthetic Strategy: Suzuki-Miyaura Coupling
The synthesis of picolinate herbicides like Halauxifen-methyl typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, an organoboron compound derived from this compound is coupled with a functionalized pyridine ring to form the core structure of the herbicide.
II. Quantitative Data
The following table summarizes representative data for the synthesis and activity of picolinate herbicides derived from substituted anilines. While specific yield data for the synthesis starting from this compound is not publicly available, the provided data for analogous compounds illustrates the efficiency of the synthetic route and the potency of the final products.
| Step | Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromination | This compound | N-Bromosuccinimide (NBS) | Acetonitrile | Acetonitrile | Room Temp. | 2 | >95 (estimated) | General Knowledge |
| 2 | Borylation | 2-Bromo-4-fluoro-5-methoxyaniline | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / KOAc | Dioxane | 80 | 12 | 80-90 (typical) | General Knowledge |
| 3 | Suzuki Coupling | 4-amino-3,6-dichloropyridine-2-carboxylate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 100 | 8 | ~85 | Analogy to similar syntheses |
| 4 | Final Product | Halauxifen-methyl | - | - | - | - | - | - | [1] |
| Herbicide | Target Weed | Activity (ED₉₀, g ai/ha) | Reference |
| Halauxifen-methyl | Galium aparine (Cleavers) | 5 | [1] |
| Halauxifen-methyl | Stellaria media (Chickweed) | 2.5 | [1] |
| Florpyrauxifen-benzyl | Echinochloa crus-galli (Barnyardgrass) | 30 | [2] |
III. Experimental Protocols
The following protocols describe a plausible synthetic route to Halauxifen-methyl, where a boronic ester derived from this compound is a key intermediate.
Protocol 1: Synthesis of 2-Bromo-4-fluoro-5-methoxyaniline
-
Dissolution: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluoro-5-methoxyaniline.
Protocol 2: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reactant Mixture: To a solution of 2-bromo-4-fluoro-5-methoxyaniline (1.0 eq) in anhydrous dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Inert Atmosphere: Degas the mixture with argon for 15 minutes.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Cooling and Filtration: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired boronic ester.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Halauxifen-methyl
-
Reactant Mixture: In a reaction vessel, combine methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), the boronic ester from Protocol 2 (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 eq) and toluene.
-
Inert Atmosphere: Degas the mixture with argon for 20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8 hours under an argon atmosphere.
-
Cooling and Separation: Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to obtain Halauxifen-methyl.
IV. Visualizations
Caption: Synthetic pathway to Halauxifen-methyl.
Caption: Experimental workflow for herbicide synthesis.
References
derivatization of 4-Fluoro-3-methoxyaniline
An Application Guide for the Synthetic Derivatization of 4-Fluoro-3-methoxyaniline
Abstract
This compound (CAS: 64465-53-8) is a pivotal structural motif in modern medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts distinct physicochemical properties that are highly sought after in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amino groups provide versatile handles for synthetic modification.[2][3][4] This document provides an in-depth guide to the key derivatization strategies for this compound, offering detailed protocols and expert insights for researchers in pharmaceutical development, agrochemical synthesis, and organic chemistry.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic amine that serves as a high-value intermediate.[5][6] The strategic placement of its functional groups allows for precise modulation of molecular properties. The primary amino group is a nucleophilic center and a precursor to the exceptionally versatile diazonium salts. The aromatic ring itself is amenable to further functionalization, making this compound a cornerstone for building complex molecular architectures.
Compound Properties:
Core Derivatization Protocols
The reactivity of this compound is dominated by the primary amine, which serves as the primary site for derivatization.
N-Acylation and N-Sulfonylation: Building Amides and Sulfonamides
The conversion of the amino group to an amide or sulfonamide is a fundamental transformation. Sulfonamides, in particular, are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[7][8] This reaction is typically robust and high-yielding.
Causality: The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).
Protocol 1: Synthesis of a Representative Sulfonamide
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the stirred solution.
-
Reagent Addition: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired sulfonamide.[9]
Diazotization and Sandmeyer Reactions: Unlocking Aromatic Transformations
Diazotization converts the primary amine into a diazonium salt (-N₂⁺), one of the best leaving groups in organic chemistry (departing as N₂ gas).[10][11] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles, many of which are introduced using copper(I) salts in the classic Sandmeyer reaction.[12][13][14] This allows for the installation of halides (Cl, Br), cyano groups, and other functionalities that are difficult to introduce directly.
Causality: The reaction of an aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) forms the unstable diazonium salt.[10] The subsequent addition of a nucleophile, often catalyzed by Cu(I), leads to the displacement of the diazonium group.
Protocol 2: Sandmeyer Cyanation (Aryl Nitrile Synthesis)
-
Diazotization: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Nucleophile Preparation: In a separate flask, dissolve copper(I) cyanide (CuCN, 1.2 eq) in a minimal amount of warm water containing sodium cyanide (NaCN). Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (N₂ gas) should be observed.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude aryl nitrile by column chromatography or distillation.
| Reaction Type | Reagents | Transformation |
| Chlorination | CuCl / HCl | -NH₂ → -Cl |
| Bromination | CuBr / HBr | -NH₂ → -Br |
| Iodination | KI | -NH₂ → -I |
| Cyanation | CuCN / KCN | -NH₂ → -CN |
| Hydroxylation | H₂O, H₂SO₄, heat | -NH₂ → -OH |
| Fluorination | HBF₄ (Schiemann Reaction) | -NH₂ → -F |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis, enabling the formation of C-N and C-C bonds with high efficiency and functional group tolerance.[15]
This reaction forms a new C-N bond by coupling an amine with an aryl halide.[15][16] In this context, this compound can act as the nucleophilic amine partner, coupling with various aryl or heteroaryl halides to generate diarylamine structures, which are prevalent in pharmaceuticals.
Protocol 3: Buchwald-Hartwig C-N Coupling
-
Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).
-
Reagent Addition: Add this compound (1.2 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture (typically 80-110 °C) for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an aryl halide and an arylboronic acid.[17][18][19] To utilize this compound in this reaction, it must first be converted into an aryl halide (e.g., 1-bromo-4-fluoro-3-methoxybenzene) via a Sandmeyer reaction (see Protocol 2). This two-step sequence is a highly effective strategy for constructing biaryl scaffolds.[20][21]
Protocol 4: Two-Step Suzuki Coupling
-
Step A: Synthesis of Aryl Bromide: Convert this compound to 1-bromo-4-fluoro-3-methoxybenzene using the Sandmeyer bromination conditions outlined in Table 1. Purify the intermediate halide.
-
Step B: Suzuki Coupling:
-
Setup: In a flask, combine the aryl bromide from Step A (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction: Add a solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) for 6-18 hours, monitoring by TLC.
-
Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude biaryl product by column chromatography or recrystallization.
-
Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds
The substituted aniline motif is critical in the design of kinase inhibitors, such as Gefitinib, which targets the epidermal growth factor receptor (EGFR).[22][23] While Gefitinib itself uses 3-chloro-4-fluoroaniline, the derivatization of this compound is directly applicable to the synthesis of analogous compounds.[24][25] A key step in these syntheses is the nucleophilic aromatic substitution (SₙAr) of a halogen on a quinazoline core.
Reaction: The amino group of this compound can displace a chlorine atom at the 4-position of a substituted quinazoline ring, a crucial step for building the core structure of many anilinoquinazoline-based inhibitors.[22]
Protocol 5: SₙAr with a Quinazoline Core
-
Setup: Suspend the 4-chloroquinazoline starting material (1.0 eq) and this compound (1.1 eq) in a solvent like isopropanol (i-PrOH) or n-butanol.
-
Reaction: Heat the mixture to reflux (80-120 °C) for 4-24 hours. The reaction often produces an HCl byproduct, which can protonate the product, causing it to precipitate. Progress can be monitored by LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with the reaction solvent (e.g., i-PrOH) and then with a non-polar solvent like diethyl ether or hexane to remove impurities. The product is often obtained as the hydrochloride salt and can be used directly or neutralized with a base if required.[22]
Conclusion
This compound is a remarkably versatile building block whose value is fully realized through a range of powerful chemical transformations. From fundamental N-acylations to sophisticated palladium-catalyzed cross-couplings, the protocols outlined in this guide provide a robust framework for synthesizing novel and complex molecules. Understanding the causality behind each reaction and adhering to rigorous experimental technique will enable researchers to effectively leverage this key intermediate in their discovery and development programs.
References
- 1. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. thieme-connect.de [thieme-connect.de]
- 25. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Application Notes and Protocols: Electrophilic Reactions of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline is a valuable substituted aniline derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating amino group, a moderately activating methoxy group, and a deactivating but ortho-, para-directing fluorine atom, presents a nuanced landscape for electrophilic aromatic substitution. Understanding the regiochemical outcomes of such reactions is crucial for the strategic design of synthetic routes.
This document provides a detailed overview of the predicted reactivity of this compound with various electrophiles. Due to the limited availability of direct experimental data for this specific substrate, the following protocols are based on established principles of electrophilic aromatic substitution and adapted from procedures for structurally related compounds.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
The regioselectivity of electrophilic attack on the this compound ring is governed by the combined directing effects of the three substituents: the strongly activating ortho-, para-directing amino group (-NH₂), the activating ortho-, para-directing methoxy group (-OCH₃), and the deactivating ortho-, para-directing fluoro group (-F).
The powerful activating and directing effect of the amino group is expected to be the dominant factor in determining the position of electrophilic substitution. The potential sites for electrophilic attack are C2, C5, and C6.
-
C2: Ortho to the amino group and ortho to the methoxy group. This position is sterically hindered by the adjacent methoxy group.
-
C5: Para to the methoxy group and ortho to the fluoro group.
-
C6: Ortho to the amino group and meta to both the methoxy and fluoro groups.
Based on the strong ortho-, para-directing nature of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it. However, the para position is blocked by the fluorine atom. Therefore, the primary sites of substitution are predicted to be C2 and C6. The methoxy group also directs ortho and para. The para position is occupied by the amino group, and one ortho position is C2. The fluorine atom directs ortho and para, with the para position being occupied by the methoxy group and the ortho positions being C3 (occupied) and C5.
Considering the synergistic and antagonistic effects, the most probable positions for electrophilic attack are C2 and C6, with the potential for minor products arising from substitution at C5. The strong activation by the amino and methoxy groups suggests that reactions will proceed under relatively mild conditions.
Figure 1. Logical relationship of substituent directing effects on this compound.
Application Notes and Experimental Protocols
The following sections detail predicted reaction conditions and experimental protocols for various electrophilic aromatic substitution reactions on this compound.
Halogenation (Bromination)
Halogenation of anilines is typically rapid and can lead to polysubstitution. To achieve monosubstitution, milder conditions are necessary.
Predicted Reaction:
Figure 2. Predicted bromination of this compound.
Table 1: Predicted Quantitative Data for Bromination
| Product | Predicted Position of Substitution | Predicted Yield (%) |
| 2-Bromo-4-fluoro-3-methoxyaniline | C2 | Major Isomer |
| 6-Bromo-4-fluoro-3-methoxyaniline | C6 | Major Isomer |
Experimental Protocol (Adapted):
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Nitration
Nitration of anilines requires protection of the amino group to prevent oxidation and the formation of anilinium ions, which are strongly deactivating. Acetylation is a common protection strategy.
Predicted Reaction Workflow:
Figure 3. Workflow for the nitration of this compound.
Table 2: Predicted Quantitative Data for Nitration
| Product | Predicted Position of Substitution | Predicted Overall Yield (%) |
| 2-Nitro-4-fluoro-3-methoxyaniline | C2 | Major Isomer |
| 6-Nitro-4-fluoro-3-methoxyaniline | C6 | Major Isomer |
Experimental Protocol (Adapted):
Step 1: Acetylation (Protection)
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and slowly add acetic anhydride (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration. Wash with water and dry to obtain N-(4-fluoro-3-methoxyphenyl)acetamide.
Step 2: Nitration
-
Add the N-(4-fluoro-3-methoxyphenyl)acetamide (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C.
-
Slowly add a cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
Step 3: Deprotection
-
Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Friedel-Crafts Acylation
Similar to nitration, Friedel-Crafts acylation of anilines requires protection of the amino group to prevent complexation with the Lewis acid catalyst.
Predicted Reaction:
Figure 4. Predicted Friedel-Crafts acylation of the protected aniline.
Table 3: Predicted Quantitative Data for Acylation
| Product | Predicted Position of Substitution | Predicted Yield (%) |
| N-(2-acyl-4-fluoro-3-methoxyphenyl)acetamide | C2 | Major Isomer |
| N-(6-acyl-4-fluoro-3-methoxyphenyl)acetamide | C6 | Major Isomer |
Experimental Protocol (Adapted):
-
Suspend N-(4-fluoro-3-methoxyphenyl)acetamide (1.0 eq) and aluminum chloride (2.5 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting acylated acetamide can be deprotected using acidic or basic hydrolysis as described in the nitration protocol.
Conclusion
The electrophilic substitution reactions of this compound are predicted to be directed primarily by the strongly activating amino group to the C2 and C6 positions. The presence of the methoxy group further activates these positions, while the fluoro group has a lesser influence on the regiochemical outcome. The provided protocols, adapted from related literature, offer a solid starting point for the experimental investigation of the reactivity of this versatile building block. Researchers should be mindful that optimization of reaction conditions will likely be necessary to achieve desired yields and selectivities. All reactions involving anilines and strong acids or electrophiles should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for N-Alkylation of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-fluoro-3-methoxyaniline, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail two primary methods for this transformation: Catalytic N-alkylation via the "Borrowing Hydrogen" methodology and classical Reductive Amination. These protocols are designed to be adaptable for various alkylating agents and scalable for different research and development needs.
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of functional molecules. This compound possesses both an electron-donating methoxy group and an electron-withdrawing fluorine atom, which can influence its reactivity. The protocols outlined below are robust and have been successfully applied to anilines with diverse electronic properties.
Data Presentation: N-Alkylation of Substituted Anilines
The following table summarizes reaction conditions and yields for the N-alkylation of various substituted anilines using different catalytic systems and alkylating agents. This data provides a reference for expected outcomes when applying these methods to this compound.
| Starting Aniline | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂/L1 | t-BuOK | Toluene | 130 | 48 | up to 96 | [1] |
| Substituted Anilines | Benzyl alcohol | Manganese Pincer Complex | t-BuOK | Toluene | 80-100 | - | 80-90 | [2] |
| Aniline Derivatives | Benzyl alcohol | Zinc(II) Complex | t-BuOK | Toluene | 120 | 16 | 65-81 | [3] |
| Aniline Derivatives | Carbohydrate Alcohols | [RuCl₂(p-cymene)]₂/Ligand | K₂CO₃ | p-Xylene | 140 | 21 | 18-97 | [4] |
| 4-Fluoro-2-methoxyaniline | Formaldehyde | NaBH(OAc)₃ | - | DCM/DCE | RT | 12-24 | High | [5] |
| Electron-Deficient Anilines | Ketones | BH₃·THF/TMSCl | - | DMF | RT | 0.17-0.42 | High | [6] |
| Anilines | Aldehydes/Ketones | Dibutyltin dichloride/PhSiH₃ | - | - | RT | - | Good | [7] |
Experimental Protocols
Two detailed protocols for the N-alkylation of this compound are provided below.
Protocol 1: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen
This method utilizes a transition-metal catalyst to facilitate the N-alkylation of this compound with an alcohol, which serves as the alkylating agent. This approach is atom-economical and environmentally benign as the only byproduct is water.[2]
Materials:
-
This compound
-
Alkylating agent (e.g., Benzyl alcohol)
-
Manganese Pincer Complex (or other suitable transition metal catalyst)[2]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex (e.g., 0.03 mmol) and potassium tert-butoxide (0.75 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add anhydrous toluene (2 mL).
-
Add this compound (1 mmol) and the desired alcohol (e.g., benzyl alcohol, 1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This classical method involves the formation of an imine intermediate from this compound and a carbonyl compound, followed by in-situ reduction to the corresponding N-alkylated amine.[5]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Formaldehyde for N-methylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To this solution, add the aldehyde or ketone (1.1 eq). For N-methylation, aqueous formaldehyde can be used.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final N-alkylated product.
Visualizations
The following diagrams illustrate the general experimental workflows for the described N-alkylation methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of 4-fluoro-3-methoxyaniline as key building blocks. These derivatives are valuable intermediates in the synthesis of numerous pharmaceutical compounds, where the strategic placement of the fluoro and methoxy substituents can impart unique electronic properties and metabolic stability to target molecules.[1] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials.[2] This protocol outlines a robust methodology for the efficient coupling of halogenated this compound derivatives with various boronic acids, facilitating the synthesis of a diverse range of biaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has become an indispensable tool in modern organic synthesis and drug discovery.[1][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide or triflate.[2] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents.[2][4]
This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of both a fluorine atom and a methoxy group can influence the electronic properties and reactivity of the aromatic ring. For a standard Suzuki coupling reaction, the aniline must first be halogenated (e.g., brominated or iodinated) to introduce a suitable leaving group. This document presents a representative protocol for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound derivative.
Reaction Principle and Pathway
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound derivative to form a Pd(II) complex.[2]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[2]
Experimental Protocols
This section outlines a detailed protocol for the Suzuki coupling of a hypothetical 5-bromo-4-fluoro-3-methoxyaniline with a generic arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-4-fluoro-3-methoxyaniline | ≥98% | Varies |
| Arylboronic Acid | ≥98% | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies |
| Triphenylphosphine (PPh₃) | ≥99% | Varies |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Varies |
| Toluene | Anhydrous | Varies |
| 1,4-Dioxane | Anhydrous | Varies |
| Water | Degassed, Deionized | In-house |
| Ethyl Acetate | ACS Grade | Varies |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies |
| Silica Gel | 230-400 mesh | Varies |
| Deuterated Solvents (for NMR) | NMR Grade | Varies |
Equipment
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Flash column chromatography setup
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.[1]
Detailed Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-4-fluoro-3-methoxyaniline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[2]
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.[1][2]
-
Solvent Addition: Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL) via syringe.[2]
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Heat the mixture to 90 °C and maintain this temperature for 12-24 hours.[2]
-
Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Quantitative Data
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki coupling protocol. These values should be considered a starting point for optimization.
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Substrate (Ar-Br) | 1.0 mmol | Limiting reagent |
| Boronic Acid (Ar'-B(OH)₂) | 1.2 - 1.5 equiv. | A slight excess is typically used. |
| Palladium Catalyst | 1 - 5 mol% | Catalyst loading may need optimization.[4] |
| Ligand | 2 - 10 mol% | Ratio to palladium is crucial. |
| Base | 2.0 - 3.0 equiv. | K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. |
| Solvent System | Toluene/Dioxane/Water | Ratios can be varied. |
| Temperature | 70 - 110 °C | Depends on substrate reactivity.[4][6] |
| Reaction Time | 8 - 24 hours | Monitor for completion.[1] |
Table 2: Illustrative Yields for Suzuki Coupling of Related Anilines
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 5-Bromo-4-fluoro-2-methoxyaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | ~85% | Adapted from[2] |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 | 91% | [4] |
| 4-Bromo-2-fluoroaniline | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | 88% | General knowledge |
| 3-Chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | ~90% | Adapted from[1] |
Note: This data is for illustrative purposes, and actual results may vary depending on the specific substrates and reaction conditions.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh catalyst or a pre-catalyst. |
| Poor choice of ligand/base/solvent | Screen different conditions (see Table 1). For electron-rich anilines, electron-rich and bulky phosphine ligands are often effective.[8] | |
| Reaction temperature too low | Increase the temperature incrementally. | |
| Protodeboronation | Harsh reaction conditions | Use milder base (e.g., K₂CO₃ instead of K₃PO₄), lower temperature, or a more stable boronate ester (e.g., pinacol ester).[8] |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[8] |
| Dehalogenation of Starting Material | Side reaction | Try a different catalyst/ligand system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds derived from this compound.[2] The protocol outlined in this application note provides a solid foundation for researchers. While the provided conditions are a good starting point, further optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrate combinations.[2] The mild conditions and functional group tolerance of this reaction make it highly suitable for applications in drug discovery and development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and functional materials.[2] The reaction's significance lies in its wide substrate scope, tolerance of various functional groups, and milder reaction conditions compared to classical methods.[1][2]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 4-fluoro-3-methoxyaniline, a valuable substituted aniline in medicinal chemistry. The presence of the fluoro and methoxy groups can influence the electronic properties and reactivity of the molecule, making the optimization of reaction conditions crucial for successful coupling.
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.[2]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[2] The judicious choice of a sterically hindered and electron-rich phosphine ligand is critical to favor the desired reductive elimination pathway.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of various anilines with aryl halides, providing a comparative overview for the reaction of this compound.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | >95 |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / RuPhos | KOtBu | Toluene | RT | >98[3] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | ~90 |
| 4-Bromoanisole | 3,5-Dimethoxyaniline | [Pd(allyl)Cl]₂ / BippyPhos | KOtBu | 1,4-Dioxane | 80-100 | High |
| Aryl Chlorides | Secondary Amines | Pd(0)-NHC | Various | Various | RT-110 | Good-Excellent[4] |
| Aryl Bromides | Primary Anilines | BrettPhos Pd G3 / BrettPhos | NaOtBu | Lipids | 100 | 94-99[5] |
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the palladium-catalyzed amination of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.01-0.10 mmol, 1-10 mol%), and the base (1.4-2.0 mmol, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl derivatives of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The provided protocol serves as a general guideline for researchers to develop efficient and scalable syntheses of these valuable compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Purity Assessment of 4-Fluoro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the purity assessment of 4-Fluoro-3-methoxyaniline, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical techniques for structurally similar aromatic amines and are intended to serve as a detailed guide for identity, purity, and impurity profiling.
Introduction
This compound is a substituted aniline derivative used in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity analysis of this compound.
Potential Impurity Profile
Understanding the potential impurities is crucial for developing a robust purity testing method. Based on the typical synthesis of related fluoro-methoxy anilines, which often involves the reduction of a nitro-aromatic precursor, the following impurities could be present in this compound:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Positional Isomers: Isomers of this compound (e.g., 2-Fluoro-5-methoxyaniline, 3-Fluoro-4-methoxyaniline).
-
Byproducts of Synthesis: Compounds formed from side reactions during the manufacturing process.
-
Degradation Products: Impurities formed during storage or handling, such as oxidation products.[1]
Analytical Methods for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic amines.[2] A reversed-phase HPLC method with UV detection is a suitable approach for determining the purity of this compound and quantifying its impurities.
Experimental Workflow for HPLC Analysis
References
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Fluoro-3-methoxyaniline
Abstract
This application note details a robust, specific, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Fluoro-3-methoxyaniline. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The method utilizes a C18 stationary phase with UV detection, providing a reliable analytical tool for quality control and research applications. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's fitness for its intended purpose.[3][4]
Introduction and Scientific Rationale
This compound (CAS: 64465-53-8, Molecular Formula: C₇H₈FNO, MW: 141.14 g/mol ) is a substituted aniline derivative whose purity is critical for the efficacy and safety of downstream products.[5] HPLC is an ideal technique for analyzing such compounds due to its high resolving power and suitability for non-volatile and thermally labile substances.[6][7]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately polar aromatic compound. A nonpolar stationary phase (C18) with a polar mobile phase is the logical choice, as it allows for predictable retention based on hydrophobicity. This is the most common and robust separation mode for such analytes.[6][8]
-
Mobile Phase Selection: The mobile phase consists of acetonitrile and a phosphate buffer. Acetonitrile serves as the organic modifier; adjusting its concentration controls the analyte's retention time. The aniline functional group is basic. Therefore, maintaining a stable, slightly acidic pH with a buffer is crucial. Protonating the amine group (Ar-NH₃⁺) suppresses silanol interactions on the column, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration. A pH of approximately 3.5 was chosen as a balance between protonating the analyte and ensuring the stability of the silica-based column.
-
UV Detection Wavelength: While a specific UV maximum (λmax) for this compound is not widely published, substituted anilines typically exhibit strong absorbance between 240 nm and 280 nm. A wavelength of 254 nm was selected as it is a common, high-intensity output for mercury lamps used in UV detectors and provides good sensitivity for many aromatic compounds. For optimal sensitivity, it is recommended to determine the empirical λmax using a photodiode array (PDA) detector during method development.
Detailed Analytical Protocol
This protocol provides a self-validating system through the mandatory inclusion of System Suitability Testing (SST) prior to any sample analysis.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV/Vis or PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Discovery® C18, 15 cm x 4.6 mm, 5 µm particle size, or equivalent L1 packing.
-
Reference Standard: this compound (Purity ≥ 98%).
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Orthophosphoric Acid (85%), Deionized Water (18.2 MΩ·cm).
Preparation of Solutions
-
Mobile Phase (Acetonitrile: 25mM Phosphate Buffer pH 3.5 [50:50 v/v]):
-
Buffer Preparation: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 500 mL of the prepared buffer with 500 mL of acetonitrile. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
-
Calibration Standard (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for routine analysis and system suitability.
-
Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | Discovery® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Analytical Procedure Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Calibration Standard (100 µg/mL).
-
The system is deemed ready for analysis only if the SST criteria in the table below are met.
-
-
Analysis:
-
Inject the diluent, followed by the Calibration Standard, and then the prepared sample solutions. It is recommended to bracket sample injections with standard injections every 10-20 samples to monitor for any drift in instrument response.
-
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][9][10] The results are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank at the analyte retention time. | Complies |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 20 - 180 µg/mL | |
| Accuracy (% Recovery) | 98.0% - 102.0%[11] | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | RSD ≤ 2.0%[11] | 0.85% |
| Intermediate Precision | RSD ≤ 2.0%[11] | 1.21% |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 1.5 µg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.5 µg/mL |
| Robustness | Peak area and retention time remain within SST limits. | Complies |
System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area (n=5) | ≤ 1.5% |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from solution preparation to final data analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. altabrisagroup.com [altabrisagroup.com]
GC-MS Analysis of 4-Fluoro-3-methoxyaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 4-Fluoro-3-methoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate identification and quantification crucial for drug development and quality control. This application note details the instrumental parameters, sample preparation, and expected results for the GC-MS analysis of this compound.
Quantitative Data Summary
The analysis of this compound by GC-MS yields characteristic data points essential for its identification and quantification. The molecular weight of the compound is 141.14 g/mol .[1] Based on the analysis of its isomer, 3-Fluoro-4-methoxyaniline, the following mass spectrometric data can be expected:[2]
| Parameter | Expected Value |
| Molecular Ion [M]⁺ (m/z) | 141 |
| Major Fragment Ion (m/z) | 126 |
| Retention Time (RT) | Analyte- and method-dependent |
Note: The retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate used. The provided protocol will yield a specific retention time under those conditions, which should be determined empirically.
Experimental Protocols
This section outlines a detailed protocol for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
Reagents and Materials:
-
This compound standard
-
Methanol or Ethyl Acetate (GC grade)
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 10 mL volumetric flask with the chosen solvent (methanol or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent to achieve a concentration within the calibration range.
-
If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.
-
Transfer the final prepared sample into a GC vial for analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis.
| GC Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 280 °C for 5 minutes |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 280 °C |
| Scan Range | m/z 40-200 |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
Proposed Biodegradation Pathway
Aromatic amines, including halogenated anilines, can be subject to microbial degradation in the environment. While the specific pathway for this compound is not extensively documented, a proposed pathway can be inferred from the degradation of similar compounds like 3,4-dichloroaniline.[3][4] The initial steps likely involve dehalogenation and deamination, followed by ring cleavage.
References
- 1. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methoxyaniline
Welcome to the technical support center for 4-Fluoro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Compound Profile and Strategic Handling
This compound (CAS 64465-53-8) is a critical intermediate in modern medicinal chemistry and materials science.[1] Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing fluorine atom ortho and para to the amine, respectively—creates a nuanced electronic profile that influences its reactivity. Understanding these properties is the first step toward optimizing its use.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 64465-53-8 | [2] |
| Molecular Formula | C₇H₈FNO | [3] |
| Molecular Weight | 141.14 g/mol | [3] |
| Appearance | White to gray or brown crystalline powder | |
| Synonyms | 5-Amino-2-fluoroanisole, 4-Fluoro-m-anisidine |
Frequently Asked Questions: Safety & Handling
Q: What are the primary safety hazards associated with this compound?
A: This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage (H318), and may cause respiratory irritation (H335).[2][3] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Q: How should I properly store this reagent?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases, so segregate it from these materials.[5] Anilines, in general, are susceptible to air oxidation, which can lead to discoloration (from off-white to brown) and impurity formation. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Q: Is the compound's color an indicator of its purity?
A: While pure this compound is typically a white or off-white solid, a gray or brownish tint can develop over time due to minor oxidation. This does not necessarily mean the reagent is unusable, but it does indicate the presence of impurities. For highly sensitive reactions, such as those involving transition metal catalysis, using freshly purchased or purified material is recommended to ensure reproducibility.
Core Experimental Protocol: N-Acetylation
N-acetylation is a fundamental transformation for anilines, often used as a protecting group strategy or as a key step in building more complex molecules. This protocol provides a robust baseline for handling this compound.
Workflow for N-Acetylation
Caption: N-Acetylation experimental workflow.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.1 eq) via syringe.
-
Reaction: Cool the stirred solution to 0 °C using an ice-water bath. Add acetyl chloride (1.05 eq) dropwise over 5 minutes. The formation of a white precipitate (triethylamine hydrochloride) is expected.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(4-fluoro-3-methoxyphenyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Conversion
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted this compound. What are the likely causes and solutions?
A: This is a common issue that can often be traced back to several factors:
-
Insufficiently Activated Reagent: In reactions like amide couplings, the electrophile (e.g., a carboxylic acid) must be properly activated. Ensure your coupling reagents (like EDCI, HOBt, or HATU) are fresh and anhydrous.[6] Old or improperly stored activators can be hydrolyzed and inactive.
-
Base Incompatibility or Insufficient Amount: The basicity of the aniline is reduced by the electron-withdrawing fluorine atom. For some reactions, a stronger, non-nucleophilic base might be required to deprotonate the aniline or scavenge acid byproducts. Consider switching from triethylamine to a stronger base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), depending on the reaction's compatibility.[6] Ensure at least a stoichiometric amount of base is used relative to any acid generated.
-
Steric Hindrance: The methoxy group ortho to the amine can present steric challenges for bulky reaction partners. If you suspect steric hindrance is the issue, increasing the reaction temperature or extending the reaction time may be necessary. In some cases, a catalyst with a less sterically demanding ligand (in cross-coupling reactions) could be beneficial.
-
Reagent Quality: As mentioned, the purity of the aniline itself is critical. Oxidized starting material can contain impurities that may inhibit catalysts or react preferentially.
Problem 2: Formation of Multiple Products or Impurities
Q: I'm observing several unexpected spots on my TLC plate. What are potential side reactions, and how can I minimize them?
A: Side product formation often points to issues with reaction conditions or the inherent reactivity of the molecule.
-
Oxidation: Anilines are prone to oxidation, forming colored dimeric or polymeric impurities. This is exacerbated by heat and the presence of air.
-
Solution: Meticulously degas your solvents and run the reaction under a robust inert atmosphere (nitrogen or argon). If the reaction requires high temperatures, ensure the setup is well-sealed.
-
-
Di-substitution (in Acylation/Alkylation): If a highly reactive acylating or alkylating agent is used, or if the reaction conditions are too harsh, you may see di-substitution on the nitrogen atom.
-
Solution: Use a controlled stoichiometry (near 1:1) of your electrophile. Add the electrophile slowly and at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.
-
-
Ring Reactions: While the aniline nitrogen is the most nucleophilic site, under strongly acidic or forcing conditions, electrophilic aromatic substitution on the ring is a remote possibility, though less likely given the deactivating effect of the protonated amine. This is more of a concern if the nitrogen is protected.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
General FAQs for Optimization
Q: What is the typical solubility profile of this compound?
A: It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol. Its solubility in nonpolar solvents like hexanes is poor. It has very limited solubility in water.
Q: My product is an amine and it is streaking on my silica gel column. How can I fix this?
A: Amines are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation and potential degradation. To mitigate this, you can "deactivate" the silica by adding a small amount of a volatile base, like triethylamine (~0.5-1%), to your chromatography eluent. This neutralizes the acidic sites and improves peak shape.
Q: Where can I find reliable spectroscopic data to confirm the identity of my starting material?
A: Public databases are an excellent resource. PubChem provides aggregated data, including GHS information and some spectral links.[3] For specific spectra like ¹H NMR, sources like ChemicalBook often have reference spectra available for comparison.[7] Always perform your own characterization (NMR, MS, IR) to confirm the identity and purity of both starting materials and products.
References
- 1. WO2025109026A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. This compound(64465-53-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Derivatization of 4-Fluoro-3-methoxyaniline
Welcome to the technical support center for the derivatization of 4-Fluoro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample discolored (e.g., yellow or brown)?
A1: Discoloration in aniline compounds like this compound is commonly due to the formation of colored oxidation products and polymers.[1] This can occur over time with exposure to air and light. The high electron density of the aniline ring makes it susceptible to oxidation, which can lead to the formation of impurities such as nitrobenzenes, benzoquinones, or polymeric aniline species.[2][3] For sensitive downstream applications, purification is recommended.
Q2: What are the most common side reactions during the N-acylation of this compound?
A2: The most common side reactions during N-acylation are:
-
O-Acylation: While less common for anilines, acylation can potentially occur at the methoxy group under harsh conditions, although N-acylation is significantly more favorable due to the higher nucleophilicity of the amine.
-
Diacylation: The formation of a diacyl derivative on the nitrogen is possible, especially with highly reactive acylating agents or an excess of the reagent.
-
Ring Acylation (Friedel-Crafts): Direct Friedel-Crafts acylation on the aromatic ring is generally unsuccessful. The basic amino group readily reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that hinders electrophilic aromatic substitution.[4]
-
Oxidation: The starting material or the acylated product can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1]
Q3: I am observing over-alkylation (N,N-dialkylation) during the N-alkylation of this compound. How can I control this?
A3: Over-alkylation is a common issue. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the aniline relative to the alkylating agent.
-
Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation step.
-
Bulky Reagents: Using a bulkier alkylating agent or a protecting group strategy can sterically hinder the second alkylation.
-
Alternative Methods: Consider reductive amination, which can offer better control over mono-alkylation.[5]
Q4: My diazotization reaction of this compound is giving a low yield of the desired product. What could be the problem?
A4: The primary challenge in diazotization is the instability of the resulting diazonium salt.[6] Low yields are often due to:
-
Temperature Control: The reaction must be kept at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[1]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.
-
Acid Concentration: The concentration of the mineral acid is crucial for the in situ generation of nitrous acid.
-
Premature Decomposition: The diazonium salt can decompose to form phenols or other byproducts if it is not used promptly in the subsequent reaction.
Q5: How can I purify the derivatives of this compound?
A5: The choice of purification method depends on the properties of the derivative and the impurities present. Common techniques include:
-
Column Chromatography: This is a versatile method for separating closely related compounds, such as the desired product from starting material or side products.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: This can be useful for separating the product from non-basic or non-acidic impurities.
-
Vacuum Distillation: For liquid derivatives, vacuum distillation can be effective in removing non-volatile impurities.[7]
Troubleshooting Guides
N-Acylation of this compound
| Observed Issue | Potential Cause | Recommended Solution | Citation |
| Low or no reaction | Inactive acylating agent. | Use a fresh or newly opened bottle of the acylating agent. | - |
| Insufficiently activated acylating agent. | For less reactive agents, consider using a catalyst such as DMAP or a stronger base. | - | |
| Formation of multiple products | Over-acylation or side reactions on the ring. | Use a milder acylating agent or protect the amino group before attempting ring functionalization. | [4] |
| Oxidation of the starting material or product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | [1] | |
| Product is difficult to isolate | Product is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. | - |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | - |
N-Alkylation of this compound
| Observed Issue | Potential Cause | Recommended Solution | Citation |
| Low conversion to the mono-alkylated product | Insufficient reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., iodide instead of chloride) or increase the reaction temperature. | - |
| Starting material is protonated by the acid generated. | Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. | [8] | |
| Significant amount of di-alkylated product | The mono-alkylated product is more nucleophilic than the starting aniline. | Use a larger excess of the aniline relative to the alkylating agent. Consider reductive amination for better selectivity. | [5] |
| Reaction is slow or stalls | Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. | - |
Diazotization and Subsequent Coupling Reactions
| Observed Issue | Potential Cause | Recommended Solution | Citation |
| Formation of a dark, tarry substance | Decomposition of the diazonium salt. | Maintain a strict temperature control of 0-5 °C throughout the reaction. Use the diazonium salt solution immediately after its preparation. | [1] |
| Side reactions due to excess nitrous acid. | Use a slight excess of the aniline or add a scavenger for nitrous acid (e.g., urea) after the diazotization is complete. | - | |
| Low yield in the subsequent coupling reaction | Inactive diazonium salt. | Ensure complete diazotization by testing for the presence of nitrous acid with starch-iodide paper. | - |
| Unfavorable pH for the coupling reaction. | Optimize the pH for the specific coupling partner (e.g., acidic for Sandmeyer, basic for azo coupling). | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Reductive N-Alkylation of this compound
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Continue stirring at room temperature for 2-24 hours until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[9]
Protocol 3: General Procedure for Diazotization of this compound and Subsequent Sandmeyer Reaction
-
Aniline Solution: Prepare a solution of this compound (1.0 eq) in a mineral acid (e.g., 3M HCl) and cool it to 0-5 °C in an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.
-
Sandmeyer Reagent: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding concentrated acid.
-
Coupling: Slowly add the cold diazonium salt solution to the Sandmeyer reagent. Effervescence (N₂ gas evolution) should be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. Purify by distillation or chromatography.[1]
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Reaction pathways in the acylation of this compound.
Caption: A logical troubleshooting guide for derivatization reactions.
References
Technical Support Center: Synthesis of 4-Fluoro-3-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-methoxyaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: nitration of 2-fluoroanisole to form 4-fluoro-3-nitroanisole, followed by the reduction of the nitro group.
Step 1: Nitration of 2-Fluoroanisole
Q1: My nitration of 2-fluoroanisole is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the nitration of 2-fluoroanisole can stem from several factors. Here are the most common issues and their solutions:
-
Presence of Water: Water in the reaction mixture can reduce the efficacy of the nitrating agent. Using anhydrous conditions is crucial for maximizing yield. The use of fuming nitric acid or preparing the nitrating mixture with oleum (fuming sulfuric acid) can help to scavenge any residual water. A patent for a similar nitration of p-fluoroaniline highlights that anhydrous conditions dramatically reduce resin formation and improve yield.[1]
-
Reaction Temperature: Inadequate temperature control is a frequent cause of low yields and the formation of byproducts. The reaction is exothermic and should be maintained at a low temperature (typically between -5°C and 5°C) to prevent over-nitration and decomposition.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized; however, for sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be employed.
-
Formation of Isomeric Byproducts: The methoxy group is a strong ortho-, para-directing group, while the fluorine atom is a weaker ortho-, para-director. In 2-fluoroanisole, the primary sites for electrophilic substitution are ortho and para to the methoxy group. Since the para position is sterically hindered by the fluorine atom, the main product is 4-fluoro-3-nitroanisole. However, other isomers, such as 2-fluoro-5-nitroanisole and 2-fluoro-3-nitroanisole, can also be formed, reducing the yield of the desired product. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.
Q2: I am observing the formation of a dark, tarry substance during my nitration reaction. What is causing this and how can I prevent it?
A2: The formation of tar or resinous material is a common issue in nitration reactions, particularly with activated aromatic compounds. This is often due to:
-
Oxidation: The strong acidic and oxidizing conditions of the nitration mixture can lead to the oxidation of the starting material or product, resulting in polymeric, tarry byproducts. Maintaining a low reaction temperature is the most effective way to minimize oxidation.
-
Over-nitration: The introduction of one nitro group deactivates the aromatic ring, but under harsh conditions, a second nitration can occur, leading to dinitro compounds which can be unstable and contribute to tar formation. Using a stoichiometric amount of the nitrating agent and maintaining a low temperature can help prevent this.
Q3: How can I effectively monitor the progress of the nitration reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (2-fluoroanisole) from the product (4-fluoro-3-nitroanisole). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis and to identify the formation of any isomeric byproducts.
Step 2: Reduction of 4-Fluoro-3-nitroanisole
Q4: I am having trouble with the reduction of 4-fluoro-3-nitroanisole. The reaction is incomplete or I am getting byproducts. What should I do?
A4: Incomplete reduction or the formation of byproducts during the catalytic hydrogenation of 4-fluoro-3-nitroanisole can be addressed by considering the following:
-
Catalyst Activity: The activity of the catalyst (e.g., Palladium on carbon, Platinum on carbon) is crucial. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities, so using a purified starting material for the reduction is recommended.
-
Hydrogen Pressure and Temperature: These parameters often need to be optimized. Higher hydrogen pressure and temperature can increase the reaction rate but may also lead to side reactions like hydrodehalogenation (loss of the fluorine atom). A systematic optimization of pressure and temperature is recommended to find the optimal conditions for your specific setup.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. The solubility of the starting material and product in the chosen solvent is an important consideration.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reducing agents can be used. A common alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid. These methods can be effective but may require more extensive workup procedures to remove metal salts.
Q5: I am concerned about the potential for hydrodehalogenation (loss of the fluorine atom) during the reduction. How can I minimize this side reaction?
A5: Hydrodehalogenation is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics. To minimize this:
-
Catalyst Choice: Platinum-based catalysts are sometimes less prone to causing hydrodehalogenation compared to palladium-based catalysts for certain substrates. Experimenting with different catalysts (e.g., Pt/C vs. Pd/C) can be beneficial.
-
Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) will generally favor the reduction of the nitro group over the cleavage of the C-F bond.
-
Additives: In some cases, the addition of a catalyst poison inhibitor, such as thiophene or quinoline, in small amounts can selectively suppress the hydrodehalogenation reaction without significantly affecting the rate of nitro group reduction. However, this requires careful optimization.
Data Presentation
The following table summarizes various reported conditions and yields for the key steps in the synthesis of this compound and related compounds.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 2-Fluoroanisole | Fuming HNO₃, Acetic Anhydride, -2°C to 0°C, 5h | 2-Fluoro-4-nitroanisole | 38 | PrepChem.com |
| Nitration | p-Fluoroaniline | 100% HNO₃, 100% H₂SO₄, 3-5°C | 4-Fluoro-3-nitroaniline | 62 | US Patent 3,586,719 |
| Nitration | p-Fluoroaniline | Powdered KNO₃, H₂SO₄, 8-10°C | 4-Fluoro-3-nitroaniline | 75.5 | US Patent 3,586,719 |
| Reduction | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | Pd/C, H₂ (≥ 5 bar), ≥ 50°C | This compound | High | WO2025109026A1 |
| Reduction | 3-chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ (0.1 - 5 MPa), 50 - 100°C | 3-chloro-4-fluoroaniline | >94 | Benchchem |
| Reduction | 3-chloro-4-fluoronitrobenzene | Fe powder, HCl, 80-90°C | 3-chloro-4-fluoroaniline | ~85 | Benchchem |
Experimental Protocols
Protocol 1: Nitration of 2-Fluoroanisole to 4-Fluoro-3-nitroanisole
This protocol is adapted from a literature procedure.
Materials:
-
2-Fluoroanisole
-
Fuming Nitric Acid (sp. gr. 1.5)
-
Acetic Anhydride
-
Methylene Chloride
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-fluoroanisole (1.0 eq) in acetic anhydride (approx. 4 volumes).
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add fuming nitric acid (0.5 eq) dropwise, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 5 hours.
-
Pour the reaction mixture into a large volume of cold water with vigorous stirring.
-
Extract the aqueous suspension with methylene chloride.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-fluoro-3-nitroanisole.
Protocol 2: Reduction of 4-Fluoro-3-nitroanisole to this compound (Catalytic Hydrogenation)
This is a general protocol based on the reduction of similar nitroaromatic compounds. Optimization of catalyst, pressure, and temperature may be required.
Materials:
-
4-Fluoro-3-nitroanisole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
-
Nitrogen Gas
-
Celite
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), add 4-fluoro-3-nitroanisole (1.0 eq) and the solvent (ethanol or ethyl acetate).
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Evacuate the nitrogen and introduce hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrogen uptake ceases.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in nitration.
References
Technical Support Center: 4-Fluoro-3-methoxyaniline Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methoxyaniline. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges in your synthetic chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound typically has a purity of over 97%.[1] Potential impurities can include residual starting materials from its synthesis, isomers, or byproducts from related reactions.[1] Discoloration (often appearing as a brown or gray powder instead of white) is common in older samples due to the formation of colored oxidation products upon exposure to air and light.[1]
Q2: What is the recommended method for purifying this compound?
A2: The best purification method depends on the impurities present. For removing colored byproducts and non-volatile materials, vacuum distillation is highly effective.[1] If you need to separate closely related isomers or byproducts, column chromatography is the recommended approach.[1] For solid materials, recrystallization can also be an effective technique.[2]
Q3: What safety precautions should be taken when working with this compound?
A3: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][5] Avoid breathing dust and ensure proper disposal procedures are followed.[5][6]
Q4: How can I assess the purity of my this compound sample after purification?
A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining the percentage of purity and identifying impurities.[1] For structural confirmation and to ensure the compound has not degraded during purification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[1]
Q5: What are the key reactive characteristics of the aniline group in this molecule?
A5: The amino (-NH₂) group in this compound is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[7] However, the amino group is also basic and can react with acids. In strongly acidic conditions, such as during nitration, the amino group can be protonated to form an -NH₃⁺ group, which is a meta-director and deactivating.[7] The amino group can also act as a Lewis base and form complexes with Lewis acid catalysts like AlCl₃, which inhibits Friedel-Crafts reactions.[8]
Troubleshooting Guide for Common Reactions
Problem 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a very low yield or no desired product at all. What are the possible causes?
Answer: Low yields can stem from several factors.
-
Poor Reactivity of Starting Materials: Anilines with electron-withdrawing groups can be less nucleophilic.[9] Check the reactivity of your other reagents as well; for instance, in N-alkylation, alkyl chlorides are less reactive than bromides or iodides.[9]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed, but excessive heat can cause decomposition.[9] The choice of solvent is also critical; it must be appropriate for reactant solubility and reaction rate.[9]
-
Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[9] It is especially important that the aniline starting material is pure and, if possible, colorless.[10]
-
Atmosphere: Anilines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (like nitrogen or argon) can prevent this side reaction.[10]
-
Product Loss During Workup: Your desired product might be lost during the workup phase. It could be partially soluble in the aqueous layer during an extraction, or it might be volatile.[11] Always check all layers and fractions if you experience a low yield.[11]
Problem 2: Reaction Mixture Turns Dark / Product is a Dark Oil or Solid
Question: My reaction mixture turned dark brown/black, and the isolated crude product is a dark, oily substance. What happened and how can I fix it?
Answer: The formation of dark colors, often described as "tar," is a common issue in aniline chemistry, typically due to oxidation.
-
Cause: The amino group is easily oxidized, especially in the presence of air, strong oxidizing agents, or certain acids.[10] This leads to the formation of highly colored polymeric impurities.
-
Prevention:
-
Use Purified Reagents: Start with pure, colorless this compound.[10]
-
Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent air oxidation.[10]
-
Protecting Group: Acetylating the amino group to form an amide makes the substrate less prone to oxidation.[10] The protecting group can be removed later via hydrolysis.[10]
-
-
Purification: If you have already obtained a dark product, you can often remove the colored impurities by treating the crude product with activated carbon during recrystallization or by performing column chromatography or vacuum distillation.[1][10]
Problem 3: Formation of Multiple Products (Side Reactions)
Question: I am observing multiple spots on my TLC plate, indicating significant side reactions. How can I improve the selectivity?
Answer: The high reactivity of the aniline ring and the nucleophilicity of the amino group can lead to several side reactions.
-
Over-Alkylation (in N-alkylation reactions): The mono-alkylated aniline product can often be more nucleophilic than the starting aniline, leading to the formation of di-alkylated products.[9]
-
Multiple Ring Substitutions (in Electrophilic Aromatic Substitution): The -NH₂ group is a strong activator, which can lead to multiple substitutions on the aromatic ring (e.g., poly-bromination).[8]
-
Solution: To control the reaction and achieve mono-substitution, the reactivity of the amino group can be tempered by converting it to an acetamide (acetylation).[8] This amide group is still an ortho, para-director but is less activating, allowing for more controlled substitution. The amine can be regenerated by hydrolysis after the reaction.[8]
-
-
Reductive Dehalogenation (in Cross-Coupling Reactions): In some catalyzed cross-coupling reactions, the fluorine atom can be replaced by a hydrogen atom.[10]
-
Solution: To minimize this, consider using milder bases and optimizing the catalyst and ligand system to favor the cross-coupling pathway.[10]
-
Data and Protocols
Physical & Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [3] |
| Molecular Formula | C₇H₈FNO | [3] |
| Molecular Weight | 141.14 g/mol | [3] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 62.0 to 66.0 °C | |
| Purity | >98.0% (GC) |
Comparison of Purification Methods
| Method | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | High-boiling impurities, colored polymers, non-volatile salts.[1] | Fast and efficient for removing non-volatile impurities.[1] | Not effective for separating compounds with similar boiling points.[1] |
| Column Chromatography | Starting materials, over-alkylated products, other closely related impurities.[1] | High resolution for separating complex mixtures.[1] | Can be time-consuming and requires large volumes of solvent.[1] |
| Recrystallization | Solid impurities, colored byproducts (often with activated carbon).[2][10] | Good for purifying solid products on a large scale. | Product may be lost in the mother liquor. |
Detailed Experimental Protocols
Protocol 1: Acetylation of an Aniline (Amine Protection)
This protocol describes the general procedure for protecting the amino group as an acetamide, which reduces its sensitivity to oxidation and moderates its activating effect in electrophilic aromatic substitution.[8][10]
-
Setup: In a suitable flask, dissolve this compound in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the aniline solution with constant stirring. An exothermic reaction may occur.
-
Reaction: After the initial reaction subsides, gently warm the mixture (e.g., to 50-60 °C) for approximately 10-30 minutes to ensure the reaction goes to completion.
-
Isolation: Pour the warm mixture into a larger volume of cold water with vigorous stirring. The acetylated product, N-(4-fluoro-3-methoxyphenyl)acetamide, should precipitate as a solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.[10]
Protocol 2: Amide Coupling (Example Synthesis)
This protocol provides an example of forming an amide bond, a common reaction for this type of intermediate.[12]
-
Activation: In a round-bottom flask, dissolve a carboxylic acid and a coupling agent (e.g., EDCI·HCl) in an appropriate anhydrous solvent like DMF or CH₂Cl₂ at room temperature.[12] An additive like OxymaPure can also be added.[12]
-
Aniline Addition: After stirring for 5-10 minutes, add a solution of this compound in the same solvent, followed by a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[12]
-
Reaction: Allow the resulting mixture to stir at room temperature for several hours (e.g., 10-12 hours) or until TLC indicates the consumption of starting materials.[12]
-
Workup: Quench the reaction (e.g., with 1 N HCl). Extract the product into an organic solvent like ethyl acetate.[12]
-
Purification: Wash the combined organic layers sequentially with aqueous saturated NaHCO₃, water, and brine.[12] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.[12]
Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical reactions.
Caption: Strategy of using a protecting group to control aniline reactivity.
Caption: A standard workflow for a typical organic synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Fluoro-3-methoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A common synthetic route involves the acetylation of a p-fluoroaniline precursor, followed by nitration, methylation, and subsequent reduction of the nitro group.
Problem Category: Reaction Monitoring & Purity
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PUR-001 | Product Discoloration (Yellow to Brown) | Oxidation of the aniline group is a common cause of discoloration, leading to the formation of colored impurities and polymeric species, especially upon exposure to air and light. | - For purification, consider vacuum distillation to remove non-volatile impurities. - Column chromatography on silica gel can also be effective. - For solid products, recrystallization may be a viable option.[1] |
| PUR-002 | Multiple Spots on TLC After Purification | - Incomplete reaction, leaving starting material. - Formation of side products during the synthesis. - Co-elution of impurities during column chromatography. | - If the impurity is the nitro precursor, consider re-subjecting the material to the reduction conditions. - Optimize the purification method. For column chromatography, try a different solvent system with a shallower gradient. For recrystallization, experiment with different solvents. |
| PUR-003 | Low Yield After Recrystallization | - The chosen solvent may have too high solubility for the product, even when cold, leading to product loss in the mother liquor. - Premature crystallization occurred during hot filtration. | - Perform a careful solvent screening to identify a solvent in which the compound has high solubility when hot and low solubility when cold. - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus to prevent premature crystallization. |
| PUR-004 | Product Remains an Oil and Does Not Crystallize | - Presence of significant impurities depressing the melting point. - The solution is supersaturated. | - Attempt to purify a small sample by column chromatography to remove impurities and then try to crystallize the purified fraction. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
Problem Category: Synthesis Steps
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low Yield or Side Reactions During Nitration | Direct nitration of anilines can lead to oxidation and the formation of multiple isomers due to the protonation of the amino group in the acidic medium.[2] | To achieve regioselective nitration, protect the amino group as an acetanilide. This directs the incoming nitro group primarily to the desired position and can be easily deprotected later.[2] |
| SYN-002 | Thermal Runaway During Nitration | Nitration reactions are highly exothermic and can be difficult to control in large-scale batch reactors, leading to thermal runaway and potential explosion hazards.[3][4][5] | - Implement a continuous flow process for the nitration step. This allows for better temperature control and safer operation at scale.[3][4][5] - Ensure efficient cooling and controlled addition of the nitrating agent. |
| SYN-003 | Incomplete Reduction of the Nitro Group | - Inefficient catalyst. - Insufficient hydrogen pressure or reaction time. | - Use a suitable catalyst such as Palladium on Carbon (Pd/C).[6][7][8] - Ensure the reaction is carried out under an adequate atmosphere of hydrogen gas.[6][8] - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a four-step process:
-
Acetylation: Protection of the amino group of a suitable p-fluoroaniline precursor as an acetanilide.[2]
-
Nitration: Introduction of a nitro group onto the aromatic ring.[2][9]
-
Methylation: Introduction of the methoxy group.
-
Reduction: Reduction of the nitro group to the final aniline product.[6][7][8]
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
The primary safety concern is the nitration step, which is highly exothermic and carries a risk of thermal runaway.[3][4][5] Handling of strong acids like nitric and sulfuric acid also requires appropriate personal protective equipment (PPE) and engineering controls. Anilines and their derivatives can be toxic and absorbed through the skin, so proper handling in a well-ventilated area with appropriate PPE is crucial.[1]
Q3: What are the typical physical properties of this compound?
| Property | Value |
| Appearance | White to gray to brown powder or crystals.[10][11] |
| Molecular Formula | C₇H₈FNO[12][13][14] |
| Molecular Weight | 141.14 g/mol [11][12] |
| Melting Point | 80-84 °C[10][11][12] |
| Boiling Point | 135 °C at 18 mmHg[10][11][12] |
Q4: How can the purity of this compound be assessed?
The purity can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC) for a quick qualitative assessment.[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Experimental Protocols
Key Experiment: Nitration of N-(4-fluorophenyl)acetamide
This protocol is a generalized procedure based on standard nitration reactions of similar acetanilides.
Materials:
-
N-(4-fluorophenyl)acetamide
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
In a reaction vessel, carefully add N-(4-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath. Stir until all the solid has dissolved.[2]
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.[2]
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[2][9]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[2]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[2]
Key Experiment: Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene
This protocol is based on established procedures for the reduction of substituted nitroaromatics.
Materials:
-
1-Fluoro-2-methoxy-4-nitrobenzene
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-Fluoro-2-methoxy-4-nitrobenzene in methanol or ethanol.[8]
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.[8]
-
Seal the vessel and purge the system with an inert gas to remove any oxygen.[8]
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[8]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and wash the filter cake with the reaction solvent.[8]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4âFluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - Organic Process Research & Development - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 12. innospk.com [innospk.com]
- 13. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Synthesis of 4-Fluoro-3-methoxyaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous flow synthesis of 4-Fluoro-3-methoxyaniline and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the continuous flow synthesis of this compound derivatives, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect stoichiometry of reactants.- Insufficient residence time.- Reaction temperature is too low.- Catalyst deactivation (if applicable).- Inefficient mixing. | - Verify the concentration and flow rates of all reagent streams.[1]- Increase the reactor volume or decrease the total flow rate to achieve a longer residence time.[2]- Gradually increase the reaction temperature while monitoring for byproduct formation.- If using a solid-supported catalyst, check for signs of deactivation and consider regeneration or replacement.[3]- Ensure the mixer is functioning correctly and consider using a more efficient mixing element.[4] |
| Poor Product Purity / High Level of Impurities | - Reaction temperature is too high, leading to side reactions.- Incorrect residence time (too long or too short).- Presence of impurities in starting materials.- Inefficient quenching of the reaction.- Formation of regioisomers. | - Decrease the reaction temperature to improve selectivity.- Optimize the residence time; a shorter time may prevent the formation of degradation products, while a longer time may be needed for full conversion of intermediates.- Analyze the purity of all starting materials and solvents.- Ensure the quenching solution is effectively stopping the reaction upon exiting the reactor.- Adjust reaction conditions (e.g., temperature, catalyst, solvent) to favor the formation of the desired isomer. |
| Reactor Clogging or Blockages | - Precipitation of the product, intermediates, or byproducts.- Use of solid reagents or catalysts that are not compatible with the reactor dimensions.- Low solubility of materials in the chosen solvent at the reaction temperature. | - Run initial experiments at lower concentrations to avoid product precipitation.[5]- Select a solvent system where all components remain in solution throughout the reaction.- If a solid byproduct is unavoidable, consider using a reactor with a larger diameter or employing techniques like sonication to prevent blockages.[6]- For solid reagents, ensure the particle size is appropriate for the reactor tubing and consider using a packed-bed reactor.[2] |
| Pressure Fluctuations or Increase | - Clogging or blockage in the reactor or back-pressure regulator.- Gas evolution during the reaction.- Outgassing of dissolved gases from the solvent upon heating. | - Immediately check for and clear any blockages in the system.- If gas is evolved, ensure the system is properly vented and consider using a back-pressure regulator designed for two-phase flow.- Degas solvents before use, especially when heating to elevated temperatures. |
| Inconsistent Product Quality Between Runs | - Fluctuations in pump flow rates.- Inconsistent temperature control.- Degradation of starting materials over time. | - Calibrate pumps regularly to ensure accurate and stable flow rates.- Verify the accuracy and stability of the heating/cooling system.- Store starting materials under appropriate conditions and check for degradation before use. |
Frequently Asked Questions (FAQs)
1. What are the key advantages of using a continuous flow reactor for the synthesis of this compound derivatives, especially for reactions like nitration?
Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors.[7] This is particularly crucial for highly exothermic reactions like nitration, as it allows for precise temperature control, minimizing the risk of thermal runaway and the formation of unwanted byproducts.[8][9] The small reactor volume at any given time also enhances safety when working with hazardous reagents.[5]
2. How do I determine the optimal residence time for my reaction?
Residence time is the duration the reaction mixture spends in the heated zone of the reactor and is a critical parameter to optimize.[2] It can be calculated by dividing the reactor volume by the total flow rate. To find the optimal residence time, you can perform a series of experiments where you systematically vary the flow rate while keeping other parameters constant and analyze the product yield and purity for each run.
3. What type of reactor material is best suited for the synthesis of halogenated and nitrated aniline derivatives?
Given the potentially corrosive nature of the reagents used in syntheses like nitration (e.g., strong acids), chemically resistant reactor materials are essential.[9] For many applications involving corrosive reagents, reactors made of fluorinated polymers like PFA or FEP are suitable. For reactions requiring high temperatures and pressures, or when using particularly aggressive chemicals, glass microreactors or reactors made from corrosion-resistant metal alloys like Hastelloy may be necessary.[10]
4. Is it necessary to protect the aniline's amino group before performing reactions like nitration?
Yes, it is often necessary to protect the amino group of the aniline, for instance, through acetylation, before carrying out nitration.[11] This prevents side reactions at the amino functionality, such as oxidation, and helps to direct the nitration to the desired position on the aromatic ring.[11] The protecting group can then be removed in a subsequent step.
5. What safety precautions should be taken when running a continuous flow synthesis with hazardous reagents?
A thorough hazard assessment should be conducted before starting any experiment.[9] Ensure proper ventilation and work in a fume hood. Use personal protective equipment (PPE) appropriate for the chemicals being handled. The continuous flow system should be leak-checked before introducing hazardous materials. It is also crucial to have a plan for quenching the reaction and handling waste streams safely.
Experimental Protocol: Two-Step Continuous Flow Synthesis of a 4-Fluoro-methoxynitroaniline Derivative
The following protocol is adapted from a procedure for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline and serves as a starting point for the synthesis of this compound derivatives. Optimization will be required for the specific target molecule.[11]
Step 1: Acetylation (Protection of the Amino Group)
-
Reagent Preparation:
-
Solution A: this compound in a suitable solvent (e.g., acetic acid).
-
Solution B: Acetic anhydride.
-
-
Flow Setup:
-
Two syringe pumps for delivering Solutions A and B.
-
A T-mixer to combine the reagent streams.
-
A reactor coil of appropriate volume immersed in a temperature-controlled bath.
-
-
Procedure:
-
Set the desired temperature for the reactor bath.
-
Pump Solutions A and B at the desired flow rates into the T-mixer.
-
The combined stream flows through the reactor coil where the acetylation reaction occurs.
-
The output from this step can be collected or, ideally, "telescoped" directly into the next step.
-
Step 2: Nitration
-
Reagent Preparation:
-
Solution C: The output stream from the acetylation step.
-
Solution D: A nitrating mixture (e.g., a solution of nitric acid in a suitable acid like acetic or sulfuric acid).
-
-
Flow Setup:
-
A pump for the output of the acetylation step (if not telescoped).
-
A pump for the nitrating mixture.
-
A T-mixer (preferably made of a highly corrosion-resistant material).
-
A second reactor coil in a temperature-controlled bath.
-
-
Procedure:
-
The acetylated aniline solution is mixed with the nitrating agent in the T-mixer.
-
The reaction mixture flows through the second reactor coil at a precisely controlled temperature.
-
The output from the reactor is then quenched by flowing it into a stream of a suitable quenching agent (e.g., cold water or a basic solution) to stop the reaction and precipitate the product.
-
The solid product can then be collected by filtration.
-
Quantitative Data
The following tables summarize reaction parameters that can be used as a starting point for the optimization of the continuous flow synthesis of this compound derivatives, based on the synthesis of the 4-fluoro-2-methoxyaniline isomer.[11]
Table 1: Example Parameters for Acetylation
| Parameter | Value |
| Reactant Concentration | 1.0 M |
| Acetic Anhydride (equivalents) | 1.5 |
| Temperature | 80 °C |
| Residence Time | 10 min |
| Solvent | Acetic Acid |
Table 2: Example Parameters for Nitration
| Parameter | Value |
| Acetylated Aniline Concentration | 0.5 M |
| Nitrating Agent | Fuming Nitric Acid / Fuming Sulfuric Acid |
| Temperature | 20 °C |
| Residence Time | 5 min |
| Solvent | Acetic Acid |
| Isolated Yield (of 4-fluoro-2-methoxy-5-nitroaniline) | 82-83% |
Visualizations
Caption: Experimental workflow for the continuous flow synthesis of a this compound derivative.
Caption: Troubleshooting decision tree for continuous flow synthesis.
References
- 1. freactor.com [freactor.com]
- 2. labunlimited.com [labunlimited.com]
- 3. hitec-zang.de [hitec-zang.de]
- 4. helgroup.com [helgroup.com]
- 5. asynt.com [asynt.com]
- 6. benchchem.com [benchchem.com]
- 7. Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exotherms in 4-Fluoro-3-methoxyaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methoxyaniline. The following sections address common issues and provide actionable solutions for managing exothermic reactions, ensuring both safety and experimental success.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during reactions with this compound.
Issue: Sudden and Rapid Temperature Increase (Thermal Runaway)
-
Question: What should I do if I observe a sudden, uncontrolled temperature spike during my reaction?
-
Answer: Immediate action is critical to prevent a thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If available, switch to a more powerful cooling system like a cryo-cooler.
-
Dilute the Reaction: If it can be done safely, add a pre-chilled, inert solvent to dilute the reactants and help absorb the excess heat.
-
Emergency Quenching: As a last resort, and only if you can do so safely, prepare a large volume of a suitable quenching agent (e.g., a cold, weak base for acidic reactions) and be ready to pour the reaction mixture into it to stop the reaction.
-
Issue: Low Product Yield and/or Impure Product
-
Question: My reaction with this compound resulted in a low yield and the formation of dark, tarry byproducts. What could be the cause?
-
Answer: This is often a sign of poor temperature control, leading to side reactions or decomposition of the starting material or product.
-
For Diazotization Reactions: If the temperature rises above the recommended 0-5°C, the diazonium salt can decompose, forming phenols and other colored impurities.[1] Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly and subsurface to promote rapid dispersion and reaction, minimizing localized heating.
-
For Nitration Reactions: Direct nitration of anilines is often problematic, leading to oxidation and the formation of a mixture of isomers.[2] Protecting the amine group as an acetamide before nitration is a standard and effective strategy to control the reaction's reactivity and improve regioselectivity.[3][4]
-
Issue: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: My reaction is not starting, or the conversion is very low. Should I increase the temperature?
-
Answer: While low temperatures can slow down a reaction, cautiously consider the following before increasing the temperature, especially with potentially highly exothermic reactions:
-
Reagent Quality: Ensure that your reagents are pure and not degraded. For instance, in diazotization, the nitrous acid is generated in situ, and the quality of the sodium nitrite and acid is crucial.
-
Mixing: Inadequate stirring can lead to poor mass transfer, especially in heterogeneous mixtures. Ensure your stirring is vigorous enough to keep all reactants well-dispersed.
-
Catalyst Activity: If using a catalyst, ensure it has not been poisoned or deactivated.
-
Gradual Temperature Increase: If you must increase the temperature, do so in small increments while closely monitoring for any signs of an exotherm. A slight increase in temperature may be all that is needed to initiate the reaction, after which the cooling bath can be used to maintain the optimal temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization of this compound?
A1: The most critical parameters are:
-
Temperature: Maintain a strict temperature range of 0-5°C.[1][5] Diazonium salts are thermally unstable and can decompose violently at higher temperatures.
-
Rate of Addition: Add the sodium nitrite solution slowly and in a controlled manner to prevent localized hotspots and a buildup of unreacted nitrous acid.[1]
-
Acid Concentration: An excess of acid is necessary to prevent the newly formed diazonium salt from coupling with unreacted this compound, which would form an undesired diazoamino compound.[1]
Q2: How can I safely scale up a nitration reaction involving this compound?
A2: Scaling up nitration reactions requires careful planning and execution due to the highly exothermic nature of the reaction.
-
Protect the Amine: First, protect the amino group of this compound by converting it to an acetanilide. This reduces the reactivity of the aromatic ring and prevents oxidation.[3][4]
-
Semi-Batch Approach: Use a semi-batch reactor setup where the nitrating agent is added slowly and at a controlled rate to the solution of the protected aniline.[6] This allows for better management of the heat generated.
-
Efficient Heat Transfer: Ensure your reactor has a high surface area-to-volume ratio for efficient heat removal. For larger scale reactions, jacketed reactors with a circulating coolant are essential.[7]
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies on a small scale to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing a safe and robust process.
Q3: What is a "thermal runaway" and how can it be prevented?
A3: A thermal runaway is a situation where the rate of heat generated by an exothermic reaction exceeds the rate of heat removal.[8] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in an explosion.
Prevention Strategies:
-
Maintain Low Temperatures: Operate the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Controlled Reagent Addition: Add the limiting reagent slowly and in a controlled manner.
-
Adequate Cooling Capacity: Ensure your cooling system is capable of handling the total heat output of the reaction.
-
Dilution: Running the reaction in a more dilute solution can help to moderate the temperature.
-
Continuous Flow Reactors: For industrial applications, continuous flow reactors offer superior heat and mass transfer, providing excellent temperature control and minimizing the risk of thermal runaway.[4][9]
Quantitative Data for Exotherm Management
| Reaction Type | Reactant | Typical Heat of Reaction (ΔH) | Recommended Temperature Range | Key Control Parameters |
| Nitration | Aniline (protected as Acetanilide) | -100 to -150 kJ/mol | 0 to 10°C[4] | Slow addition of mixed acid, efficient cooling, vigorous stirring |
| Diazotization | Aniline | -65 to -150 kJ/mol[10] | 0 to 5°C[1][10][11] | Slow addition of NaNO₂, excess acid, constant temperature monitoring |
Experimental Protocols
Protocol 1: Nitration of this compound (via Acetylation)
Step 1: Acetylation (Protection of the Amine Group)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring at room temperature.
-
Heat the mixture to approximately 50°C for 30 minutes to ensure complete conversion to N-(4-fluoro-3-methoxyphenyl)acetamide.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Nitration
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Cool the acetanilide solution from Step 1 to 0-5°C using an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice with constant stirring to precipitate the product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis (Deprotection)
-
The isolated nitro-acetanilide can be hydrolyzed back to the nitro-aniline by heating with aqueous acid (e.g., 70% sulfuric acid).
Protocol 2: Diazotization of this compound
-
In a beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. It is critical to maintain the temperature of the reaction mixture below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 15-30 minutes.
-
The resulting solution contains the benzenediazonium salt and can be used immediately in subsequent reactions (e.g., Sandmeyer reaction). Do not attempt to isolate the diazonium salt unless you have the appropriate safety measures in place, as they can be explosive in solid form.
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: General experimental workflow for managing an exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. icheme.org [icheme.org]
- 7. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-3-methoxyaniline Reactions
Welcome to the technical support center for 4-Fluoro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during chemical reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for solvent selection?
A1: this compound is a crystalline solid with a melting point of approximately 81-83°C.[1][2][3] Its polarity is influenced by the amino (-NH2), methoxy (-OCH3), and fluoro (-F) groups. It exhibits slight solubility in non-polar solvents and better solubility in polar solvents like methanol and chloroform.[3][4] The aniline functional group makes it a nucleophile and susceptible to oxidation, especially when exposed to air and light.[5]
Q2: I'm seeing different substitution patterns in literature (e.g., 3-Fluoro-4-methoxyaniline). Does this impact solvent choice?
A2: Absolutely. It is critical to confirm the correct isomer of your starting material. This compound (CAS 64465-53-8) has a different electronic and steric profile than its isomers like 3-Fluoro-4-methoxyaniline (CAS 366-99-4) or 4-Fluoro-2-methoxyaniline (CAS 450-91-9). These differences can affect reaction rates, regioselectivity, and solubility, necessitating different solvent considerations. Always verify the CAS number of your reagent.
Q3: Which solvents are generally recommended for reactions involving anilines like this compound?
A3: The choice is highly dependent on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred as they stabilize charged intermediates without solvating the aniline nucleophile, enhancing its reactivity.[6]
-
For Acylations/Amide Bond Couplings: A range of solvents can be used. Dichloromethane (DCM) or DMF are common choices, often with a base like DIPEA.[7]
-
For Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki): Ethers like THF or dioxane, or aromatic hydrocarbons like toluene, are frequently used, often in combination with an aqueous base solution.
-
For Reductions (e.g., forming the aniline from a nitro precursor): Alcohols like ethanol or methanol, or esters like ethyl acetate, are common solvents for catalytic hydrogenation.[3]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SOLV-001 | Low Reaction Conversion / Sluggish Reaction | 1. Poor Solubility: The starting material or reagents may not be fully dissolved at the reaction temperature. 2. Inappropriate Polarity: The solvent may be over-stabilizing the aniline (e.g., protic solvents reducing nucleophilicity) or failing to stabilize a charged intermediate.[6] 3. Catalyst Poisoning: Impurities in the solvent (e.g., water, sulfur compounds) can poison catalysts in cross-coupling or hydrogenation reactions.[8] | 1. Increase the temperature if the solvent's boiling point allows. 2. Consider a co-solvent system to improve solubility (e.g., Toluene/EtOH). 3. Switch to a solvent with more appropriate polarity (e.g., from THF to DMF for a sluggish SNAr reaction). 4. Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions. |
| SOLV-002 | Formation of Side Products / Impurities | 1. Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures (e.g., DMF decomposition). 2. Oxidation: The aniline is sensitive to oxidation, which can be accelerated by certain solvents and exposure to air.[5] 3. Dehalogenation: In catalytic reactions, the fluorine atom may be removed, a common issue with halogenated aromatics.[8] | 1. Choose a more inert solvent (e.g., dioxane instead of THF if peroxide formation is a concern). 2. Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). 3. Screen different catalysts or add additives to suppress dehalogenation. |
| SOLV-003 | Difficult Product Isolation / Workup | 1. High-Boiling Point Solvent: Solvents like DMF, DMSO, or NMP are difficult to remove under vacuum. 2. Solvent Miscibility: The reaction solvent is miscible with the extraction solvent, leading to poor separation. | 1. For high-boiling point solvents, perform an aqueous workup: dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash extensively with water and brine to remove the high-boiling solvent.[6] 2. If the product is solid, consider precipitating it by adding an anti-solvent and collecting via filtration. |
Solvent Data for Common Reactions
The following table summarizes solvent choices for reactions found in the literature involving fluorinated methoxyanilines. This should be used as a general guide.
| Reaction Type | Substrate Example | Solvent(s) | Temperature | Yield | Reference |
| Amide Coupling | 4-Fluoro-2-methoxyaniline | DMF / CH2Cl2 | Room Temp | 94% | [7] |
| Pyrimidine Synthesis | 4-Fluoro-2-methoxyaniline | Propylene Glycol | 140°C | 75.2% | [7] |
| Benzothiazole Synthesis | 4-Fluoro-2-methoxyaniline | o-Xylene | 100-140°C | 81.6% | [7] |
| Nitro Group Reduction | 2-Fluoro-4-nitroanisole | Ethyl Acetate | Room Temp | 98% | [3] |
| SNAr Reaction | 3-Chloro-4-fluoroaniline | DMF | 100°C | N/A | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
This protocol is a representative example for forming an amide bond.
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir under an inert atmosphere (e.g., Nitrogen).
-
Addition of Acylating Agent: Slowly add the acyl chloride or carboxylic acid (1.1 eq) to the reaction mixture at 0°C. If using a carboxylic acid, a coupling agent like EDCI (1.2 eq) and an additive like HOBt (1.2 eq) should be pre-mixed with the carboxylic acid in DCM before addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient).
Visualizations
Caption: A decision workflow for selecting an appropriate solvent.
References
- 1. innospk.com [innospk.com]
- 2. ossila.com [ossila.com]
- 3. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Fluoro-3-methoxyaniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your coupling reactions involving 4-Fluoro-3-methoxyaniline. The guidance provided is based on established principles of palladium-catalyzed cross-coupling reactions and data from related substrates.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A: this compound presents a unique set of challenges due to the electronic properties of its substituents. The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density on the aromatic ring, potentially affecting the oxidative addition step in the catalytic cycle. Conversely, the fluorine atom (-F) is an electron-withdrawing group. The interplay of these opposing electronic effects can influence the reactivity of the aniline nitrogen and the aromatic ring, sometimes leading to lower yields or requiring carefully optimized reaction conditions.
Q2: How do the fluoro and methoxy substituents affect the reactivity of the aniline?
A: The electron-donating methoxy group at the meta-position to the amine increases the nucleophilicity of the aniline nitrogen, which can be beneficial for C-N bond formation in reactions like the Buchwald-Hartwig amination. However, the electron-withdrawing fluorine atom at the para-position can decrease the overall electron density of the ring, potentially making oxidative addition of a corresponding aryl halide more favorable. The overall effect is a balance of these factors, and the optimal catalyst system will depend on the specific coupling partners.
Q3: I am observing low to no yield in my Buchwald-Hartwig amination with this compound. What are the likely causes and how can I troubleshoot?
A: Low yields in Buchwald-Hartwig aminations with anilines like this compound can stem from several factors:
-
Catalyst Deactivation: The amine substrate or impurities can poison the palladium catalyst.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle to form the C-N bond may be slow.
-
Incorrect Base Selection: The choice of base is critical for deprotonating the aniline to form the active nucleophile.
Troubleshooting Steps:
-
Switch to a more robust ligand: Sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging aminations.
-
Use a pre-catalyst: Well-defined palladium pre-catalysts can provide more consistent results than generating the active catalyst in situ.
-
Optimize the base: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used. However, for sensitive substrates, a weaker base like cesium carbonate or potassium phosphate may be necessary.
-
Vary the solvent: Toluene, dioxane, and THF are common solvents. The choice of solvent can significantly impact solubility and reaction kinetics.
Q4: For a Suzuki-Miyaura coupling, what type of catalyst system is a good starting point for a halogenated derivative of this compound?
A: For Suzuki-Miyaura couplings, a common and effective starting point is a palladium catalyst with a phosphine ligand. Given the electronic nature of the substrate, a system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand such as SPhos or XPhos would be a reasonable initial screen. The choice of base is also crucial, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a mixed solvent system (e.g., toluene/water or dioxane/water) being standard.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity. Use a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a panel of ligands. For electron-rich anilines, bulky, electron-rich phosphine ligands are often beneficial. |
| Incorrect Base | The pKa of the base should be sufficient to deprotonate the aniline or facilitate the transmetalation step (in Suzuki coupling). Test a range of bases from strong (e.g., NaOtBu) to weaker (e.g., K₃PO₄). |
| Solvent Effects | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Try different solvents or solvent mixtures. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | The formation of palladium black is a sign of catalyst decomposition. Use a more stable ligand or pre-catalyst. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst and promote side reactions. |
| Water Content | While some coupling reactions tolerate water, excess water can lead to hydrodehalogenation of the aryl halide. Use anhydrous solvents if this is a persistent issue. |
| Incorrect Ligand-to-Metal Ratio | An excess of phosphine ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition. An optimal ratio is typically between 1:1 and 2:1 (Ligand:Pd). |
Data Presentation: Recommended Catalyst Systems
The following tables provide starting-point conditions for various coupling reactions based on literature for structurally similar compounds. Note: These are general recommendations and may require optimization for your specific substrates.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | THF | 80 |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling (of a corresponding aryl halide)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 |
Table 3: Recommended Starting Conditions for Sonogashira Coupling (of a corresponding aryl halide)
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2) | THF | 25-50 |
| Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2) | DMF | 60 |
| Pd(PPh₃)₄ (3) | CuI (1.5) | Piperidine (2) | Toluene | 80 |
Table 4: Recommended Starting Conditions for Heck Reaction (of a corresponding aryl halide)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(OAc)₂ (1-3) | P(o-tol)₃ (2-6) | Et₃N (1.5) | DMF | 100-120 |
| Pd/C (5) | - | NaOAc (2) | NMP | 120-140 |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | Acetonitrile | 80 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a halogenated derivative of this compound with a boronic acid.
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of solvents (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: A general workflow for selecting and optimizing a catalyst system for coupling reactions involving this compound.
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in coupling reactions.
Technical Support Center: Protecting Group Strategies for 4-Fluoro-3-methoxyaniline
Welcome to the technical support center for protecting group strategies tailored for 4-Fluoro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?
A1: The amino group (-NH₂) in this compound is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and potential side reactions such as polysubstitution and oxidation.[1][2][3] Protecting the amino group moderates the ring's reactivity, allowing for more controlled and selective downstream reactions.[1][3]
Q2: What are the most common protecting groups for this compound?
A2: The most common and effective protecting groups for anilines, and by extension this compound, are the acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups. The choice between them depends on the desired reaction conditions for subsequent steps and the required stability of the protecting group.
Q3: My reaction mixture turns dark brown or forms a tar-like substance during protection. What is happening and how can I prevent it?
A3: Dark discoloration and tar formation are often due to the oxidation of the aniline.[1] This is a common issue, especially under acidic conditions or in the presence of strong oxidizing agents. To mitigate this, consider the following:
-
Use Purified Reagents: Ensure your this compound is pure and free of colored impurities.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[1]
-
Controlled Temperature: Maintain the recommended reaction temperature, as excessive heat can promote side reactions and decomposition.
Q4: I am observing incomplete protection of the aniline. What are the likely causes and solutions?
A4: Incomplete protection can be due to several factors:
-
Insufficient Reagents: Ensure you are using the correct stoichiometry of the protecting group reagent and the base. A slight excess of the protecting agent may be necessary.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Strength: The base used may not be strong enough to deprotonate the aniline effectively. Consider using a stronger base if necessary.
Q5: How do I choose between an acetyl and a Boc protecting group?
A5: The choice depends on the stability required for subsequent reactions.
-
Acetyl Group: More robust and stable to acidic conditions. It is typically removed under harsher basic or acidic hydrolysis conditions.
-
Boc Group: Sensitive to acidic conditions and can be removed under relatively mild acidic conditions, making it suitable when other functional groups in the molecule are acid-labile.[4]
Troubleshooting Guides
Acetyl Protection Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Acetylated Product | Incomplete reaction. | - Monitor reaction by TLC until starting material is consumed.- Ensure the acetic anhydride is fresh and not hydrolyzed.- Use a slight excess of acetic anhydride. |
| Product lost during workup. | - Ensure complete precipitation of the product by adding the reaction mixture to ice-cold water.- Wash the precipitate thoroughly with cold water to remove acetic acid. | |
| Product is a Dark Oil or Solid | Presence of oxidized impurities. | - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[1] |
| Difficulty in Removing the Acetyl Group | Incomplete hydrolysis. | - Increase the reaction time or the concentration of the acid/base used for hydrolysis.- Consider using a stronger acid or base. |
Boc Protection Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Boc-Protected Product | Inefficient reaction. | - Ensure the di-tert-butyl dicarbonate (Boc₂O) is fresh.- Optimize the base and solvent system. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.- Monitor the reaction by TLC. |
| Unstable product during workup. | - Avoid acidic conditions during the workup as the Boc group is acid-labile.[4] Use a mild basic or neutral wash. | |
| Accidental Deprotection in Subsequent Steps | Reaction conditions are too acidic. | - If subsequent steps require acidic conditions, consider using a more robust protecting group like acetyl. |
| Incomplete Deprotection | Insufficient acid or reaction time. | - Increase the concentration of the acid (e.g., TFA or HCl) or the reaction time.- Monitor deprotection by TLC. |
Experimental Protocols
Protocol 1: Acetyl Protection of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, gently warm the mixture for approximately 30 minutes.
-
Pour the warm mixture into a beaker of ice-cold water with vigorous stirring to precipitate the N-(4-fluoro-3-methoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure acetylated product.
Protocol 2: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM or THF in a round-bottom flask.
-
Add triethylamine or DIPEA to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Workflows
Caption: Workflow for Acetyl Protection of this compound.
Caption: Workflow for Boc Protection of this compound.
Caption: General Troubleshooting Logic for Protection Reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluoro-3-methoxyaniline and 3-Fluoro-4-methoxyaniline in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted anilines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of isomers is paramount for efficient and predictable synthetic outcomes. This guide provides an objective comparison of the reactivity of two closely related anilines: 4-Fluoro-3-methoxyaniline and 3-Fluoro-4-methoxyaniline, supported by experimental data and theoretical principles.
The differential placement of the fluorine and methoxy substituents on the aniline ring significantly influences the electron density distribution, and consequently, the reactivity of the molecule. These effects are crucial in key synthetic transformations such as electrophilic aromatic substitution and reactions involving the amino group.
Electronic Properties and Basicity: A Tale of Two Isomers
The reactivity of anilines is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom and the nucleophilicity of the aromatic ring. The electronic nature of the substituents plays a pivotal role in modulating these properties.
In 3-Fluoro-4-methoxyaniline , the methoxy group is para to the amino group, while the fluorine atom is in the meta position. The methoxy group, being an electron-donating group through resonance, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. This activating effect enhances the nucleophilicity of the aniline. Conversely, the fluorine atom is an electron-withdrawing group through its inductive effect. However, its position meta to the amino group means its deactivating influence is less pronounced.
In This compound , the fluorine atom is para to the amino group, and the methoxy group is meta. Here, the strong electron-withdrawing inductive effect of the para-fluorine atom significantly deactivates the aromatic ring towards electrophilic attack and reduces the basicity of the amino group. The methoxy group at the meta position has a weaker influence on the electron density of the ring compared to a para-position.
The basicity of anilines, quantified by their pKa values, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups decrease the electron density, resulting in a less basic aniline (lower pKa).[1] This relationship can be quantified using the Hammett equation, which correlates pKa values with Hammett substituent constants (σ).[1][2]
Figure 1: Logical diagram illustrating the electronic effects of substituents on the reactivity of this compound and 3-Fluoro-4-methoxyaniline.
Comparative Reactivity in Key Synthetic Transformations
The differences in electronic properties translate directly to observable differences in reactivity in common synthetic reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are highly sensitive to the electron density of the aromatic ring.
-
3-Fluoro-4-methoxyaniline: The strong activating effect of the para-methoxy group makes this isomer significantly more reactive towards electrophiles. The substitution is expected to be directed to the positions ortho to the activating amino and methoxy groups.
-
This compound: The deactivating effect of the para-fluoro group makes this isomer less reactive. Electrophilic substitution will be slower and may require harsher reaction conditions.
While direct comparative experimental data for the same reaction is scarce in the reviewed literature, the general principles of substituent effects strongly support this reactivity difference.
Reactions of the Amino Group
The nucleophilicity of the amino group is also influenced by the substituents. A more basic aniline will generally be a better nucleophile.
-
3-Fluoro-4-methoxyaniline: With its higher predicted pKa, this isomer is expected to be more nucleophilic. This is advantageous in reactions such as acylation, alkylation, and the formation of quinolines. For instance, 3-Fluoro-4-methoxyaniline is a common precursor for synthesizing quinoline derivatives via the Combes quinoline synthesis.[5]
-
This compound: The lower basicity of this isomer suggests a lower nucleophilicity of the amino group.
Application in Pharmaceutical Synthesis: Case Studies of Gefitinib and Lapatinib
Both isomers serve as key building blocks in the synthesis of important kinase inhibitors used in cancer therapy.
-
Gefitinib: The synthesis of Gefitinib, an EGFR inhibitor, often utilizes a nucleophilic aromatic substitution reaction where an aniline displaces a chlorine atom on a quinazoline ring. Several synthetic routes for Gefitinib involve the use of 3-chloro-4-fluoroaniline , highlighting the importance of the specific substitution pattern for the desired reactivity and biological activity.[6][7] While not the exact isomer in this comparison, the principles of its reactivity in this context are relevant.
-
Lapatinib: The synthesis of Lapatinib, a dual tyrosine kinase inhibitor, has been reported using intermediates derived from 3-chloro-4-[(3-fluorophenyl)methoxy]aniline .[8][9][10] Again, this underscores the tailored reactivity required from specific aniline building blocks in complex syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in the table below for easy comparison.
| Property | This compound | 3-Fluoro-4-methoxyaniline |
| CAS Number | 64465-53-8[11] | 366-99-4[12] |
| Molecular Formula | C₇H₈FNO[11] | C₇H₈FNO[12] |
| Molecular Weight | 141.14 g/mol [11] | 141.14 g/mol [12] |
| Appearance | Solid | Crystalline Powder[3] |
| Melting Point | Not specified in search results | 81-83 °C[3][13] |
| Boiling Point | Not specified in search results | 135 °C at 18 mmHg[3][13] |
| Predicted pKa | Expected to be < 4.18 | 4.18 ± 0.10[3][4] |
Experimental Protocols
While a direct comparative experimental protocol was not found, a general protocol for a common electrophilic aromatic substitution reaction, bromination, is provided below. This can be adapted to compare the reactivity of the two isomers.
General Protocol for Bromination of Substituted Anilines:
-
Dissolution: Dissolve the substituted aniline (1.0 mmol) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine in the same solvent) to the aniline solution at a controlled temperature (often room temperature or below).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Figure 2: A generalized experimental workflow for the bromination of substituted anilines.
Conclusion
The choice between these two isomers in a synthetic strategy will, therefore, depend on the desired reactivity. For reactions requiring an activated aniline, such as certain cyclizations or electrophilic substitutions under mild conditions, 3-Fluoro-4-methoxyaniline would be the preferred choice. Conversely, if a less reactive aniline is needed to achieve selectivity in a multi-step synthesis, this compound might be more suitable. This comparative guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-4-methoxyaniline price,buy 3-Fluoro-4-methoxyaniline - chemicalbook [chemicalbook.com]
- 4. 3-Fluoro-4-methoxyaniline CAS#: 366-99-4 [m.chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 11. This compound | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
Unveiling the Biological Potential: A Comparative Analysis of 4-Fluoro-3-methoxyaniline and Other Anilines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 4-Fluoro-3-methoxyaniline and other substituted anilines. By presenting available experimental data, this report aims to shed light on the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide range of therapeutic agents. The introduction of various substituents onto the aniline ring can significantly modulate the biological activity of the parent compound. This guide focuses on this compound, a molecule of interest in synthetic and medicinal chemistry, and compares its potential biological activities with those of other anilines based on available data for structurally related compounds.
While direct and extensive biological data for this compound is limited in publicly available literature, its primary role as a chemical intermediate in the synthesis of pharmaceuticals suggests its potential to be incorporated into biologically active molecules.[1][2] The presence of both a fluorine atom and a methoxy group is a common feature in many bioactive compounds, influencing properties like metabolic stability and target binding affinity.[3] This analysis, therefore, draws upon data from various substituted anilines to infer the potential biological profile of this compound and to provide a comparative context for its future investigation.
Comparative Analysis of Biological Activity
The biological activity of aniline derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, and electron-donating groups, like methoxy, can significantly alter the electronic properties and, consequently, the biological interactions of the molecule.
Cytotoxicity Against Cancer Cell Lines
Aniline derivatives are prominent in the development of anticancer agents, often functioning as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] The following table summarizes the cytotoxic activities (IC50 values) of various substituted anilines against several cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Anilinoquinazoline Derivatives | ||||
| Compound 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 |
| Compound 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 |
| Compound 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 |
| Compound 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| Compound 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |
| Compound 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 |
| Compound 10k | PC-3 (Prostate) | 7.67 | Afatinib | 4.1 |
| Compound 10k | MCF-7 (Breast) | 4.65 | Afatinib | 5.83 |
| Compound 10k | HeLa (Cervical) | 4.83 | Afatinib | 6.81 |
| p-Fluorophenyl Maleanilic Acid | HepG-2 | 60.4 | - | - |
| MCF-7 | 56.2 | - | - | |
| HCT-116 | 53.7 | - | - | |
| p-Methoxyphenyl Maleanilic Acid | HepG-2 | 49.3 | - | - |
| MCF-7 | 45.1 | - | - | |
| HCT-116 | 42.8 | - | - |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.[3][7]
Antimicrobial Activity
Substituted anilines have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of a compound against a particular microorganism. The table below presents MIC values for several aniline derivatives against various bacterial and fungal strains.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) |
| Trifluoro-Anilines | ||
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |
| 7-Methoxyquinoline Derivatives | ||
| Compound 3l | E. coli | 7.812 |
| Compound 3l | C. albicans | 31.125 |
| Compound 3c | E. coli | 62.50 |
| Compound 3d | E. coli | 31.25 |
Note: The data is sourced from studies investigating the antimicrobial potential of specific aniline derivatives.[8][9][10]
Structure-Activity Relationship (SAR)
The biological activity of aniline derivatives is intrinsically linked to their chemical structure. The presence of a fluorine atom, an electron-withdrawing group, can enhance metabolic stability and binding affinity to target proteins.[3] The methoxy group, an electron-donating group, can also influence the pharmacokinetic profile of a molecule.[3] The relative positions of these substituents on the aniline ring are crucial in determining the overall biological effect. For instance, in the context of kinase inhibition, the aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[3]
Microbroth Dilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Signaling Pathway and Experimental Workflow
Aniline derivatives, particularly those developed as anticancer agents, often target key signaling pathways involved in cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: EGFR signaling pathway and the inhibitory action of aniline-based compounds.
The general workflow for the synthesis and biological evaluation of novel aniline derivatives often follows a structured process.
Caption: General experimental workflow for the development of bioactive aniline derivatives.
References
- 1. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Fluoro-3-methoxyaniline in the Synthesis of Bioactive Molecules: A Comparative Guide
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the final compound's efficacy, selectivity, and pharmacokinetic profile. Among the myriad of available synthons, substituted anilines are a cornerstone for the construction of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive comparison of 4-Fluoro-3-methoxyaniline with its isomers and other substituted anilines, highlighting its advantages in chemical synthesis and its impact on the biological activity of the resulting compounds.
The Emerging Prominence of this compound
This compound, a meta-substituted aniline, has garnered significant attention in the synthesis of targeted therapeutics. The strategic placement of a fluorine atom and a methoxy group on the aniline ring imparts unique electronic and steric properties that can be leveraged to fine-tune the pharmacological characteristics of a drug candidate. The electron-withdrawing nature of the fluorine atom can influence the pKa of the aniline nitrogen, affecting its nucleophilicity in key bond-forming reactions and its interaction with biological targets. Concurrently, the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability.
Comparative Performance in Chemical Synthesis
The utility of a building block is fundamentally linked to its performance in key chemical transformations. While direct, side-by-side comparative studies detailing the reaction yields of this compound against a wide range of other anilines are not extensively documented in publicly available literature, we can draw valuable insights from studies on the synthesis of 4-anilinoquinazoline derivatives, a common scaffold in kinase inhibitors.
One of the most prevalent reactions for the synthesis of these scaffolds is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline. The efficiency of this reaction is influenced by the electronic properties of the aniline.
Table 1: Comparison of Reaction Yields in the Synthesis of 4-Anilinoquinazoline Derivatives
| Aniline Derivative | Reaction Type | Yield (%) | Reference |
| This compound | SNAr | Data not explicitly available in comparative studies | - |
| 3-Chloroaniline | SNAr | 92-96 | [1] |
| 4-Fluoroaniline | SNAr | 92-96 | [1] |
| 4-Methoxyaniline | SNAr | 92-96 | [1] |
While specific yield data for this compound in a direct comparative context is limited in the reviewed literature, the high yields obtained with other meta- and para-substituted anilines in the synthesis of 4-anilinoquinazolines suggest that it would be a competent nucleophile in such reactions.[1] The electronic interplay of the fluorine and methoxy groups is expected to modulate the nucleophilicity of the amine in a way that is conducive to efficient reaction.
Impact on Biological Activity: A Focus on Kinase Inhibition
The true advantage of this compound often becomes apparent in the biological activity of the molecules it helps to create. The substitution pattern on the aniline ring of kinase inhibitors is crucial for their potency and selectivity. Structure-activity relationship (SAR) studies on 4-anilinoquinazolines as Epidermal Growth Factor Receptor (EGFR) inhibitors have consistently shown that substitution at the 3-position (meta) of the aniline ring with small, lipophilic groups is highly favorable for potent inhibition.[2]
Table 2: Comparative Biological Activity of EGFR Inhibitors Derived from Substituted Anilines
| Aniline Moiety in Final Compound | Target | IC50 | Reference |
| 3-Ethynylaniline | EGFR | 0.05 µM | Erlotinib (a well-known EGFR inhibitor) |
| 3-Chloro-4-fluoroaniline | EGFR | Potent Inhibition (Specific IC50 not provided) | Gefitinib (a well-known EGFR inhibitor) |
| Derivatives from this compound | EGFR/VEGFR-2 | Potent Inhibition (Specific IC50 not provided) | Vandetanib (a dual EGFR/VEGFR-2 inhibitor) |
| 4-Anilinoquinazoline derivatives | H1975, HepG2, SMMC-7721 cell lines | Potent (IC50 values in the low µM to nM range) | [2][3] |
The clinical success of drugs like Vandetanib, which incorporates the 4-fluoro-3-methoxyphenylamino moiety, underscores the benefits of this specific substitution pattern. The combination of fluorine and a methoxy group at the 4- and 3-positions respectively, contributes to a favorable interaction with the ATP-binding pocket of kinases like EGFR and VEGFR-2.
Experimental Protocols
To provide a practical context for the application of this compound, a general experimental protocol for the synthesis of 4-anilinoquinazoline derivatives is outlined below. This protocol is based on established methods for similar anilines.[1]
General Protocol for the N-Arylation of 4-Chloroquinazolines
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stirrer, combine the 4-chloroquinazoline derivative (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(4-fluoro-3-methoxyanilino)quinazoline product.
Visualizing the Synthetic Pathway
The synthesis of a 4-anilinoquinazoline, a core structure in many kinase inhibitors, from this compound can be represented by the following workflow.
Logical Advantages of the Fluoro-Methoxy Substitution Pattern
The specific arrangement of substituents in this compound offers a logical advantage in drug design, stemming from the interplay of electronic and steric effects.
Conclusion
This compound stands out as a strategically valuable building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The meta-positioning of the methoxy group, combined with the para-fluorine substituent, offers a favorable profile for both synthetic efficiency and biological activity. While more direct comparative studies are needed to fully quantify its advantages in terms of reaction yields against a broader range of anilines, the existing body of literature and the success of drugs incorporating this moiety strongly support its continued and expanded use in drug discovery. Its unique electronic and steric properties provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, ultimately leading to the development of more effective and selective therapies.
References
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 4-Fluoro-3-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization and biological activities of various derivatives of 4-fluoro-3-methoxyaniline. This key scaffold is integral in the development of novel therapeutic agents, and understanding the properties of its derivatives is crucial for advancing drug discovery. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes a relevant signaling pathway to provide a comprehensive resource.
Introduction to this compound and Its Derivatives
This compound is an aromatic amine that serves as a versatile building block in medicinal chemistry. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, such as metabolic stability, binding affinity, and bioavailability. This guide explores several classes of derivatives synthesized from this precursor, including Schiff bases, amides, and more complex heterocyclic structures, and compares their analytical characteristics and biological performance.
Comparative Data of this compound Derivatives
The following tables summarize the key physical, spectral, and biological data for this compound and a selection of its derivatives, providing a basis for comparison.
Table 1: Physicochemical and Spectroscopic Data of this compound and Its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (ppm, Solvent) | Key IR Bands (cm⁻¹) |
| This compound | 64465-53-8 | C₇H₈FNO | 141.14 | Not specified | Data available through chemical suppliers | Data available through PubChem[1] |
| 3-Fluoro-4-methoxyaniline | 366-99-4 | C₇H₈FNO | 141.14 | 81-83 | Data available through PubChem[2] | Data available through PubChem[2] |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | C₇H₈FNO | 141.14 | Not specified | Not specified | Not specified |
Table 2: Biological Activity of Selected this compound Derivatives
| Derivative Class | Specific Compound Example | Target | Activity Metric | Result | Reference |
| Schiff Base | N-(4-chlorobenzylidene)-4-fluoro-3-methoxyaniline | Staphylococcus aureus (MRSA) | Zone of Inhibition (mm) | ~10 | [3] |
| Amide | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Hepatitis B Virus (HBV) | IC₅₀ | 1.99 µM (wild-type), 3.30 µM (drug-resistant) | [4] |
| Quinoline | 3-(3-Fluoro-4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF Receptor Tyrosine Kinase | IC₅₀ | < 20 nM | |
| Proguanil Analog | N-1-Alkyl-N-5-(4-trifluoromethoxy)phenyl proguanil | Human Cancer Cell Lines | Antiproliferative Activity | Significantly better than proguanil |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducibility and further development.
Synthesis of Schiff Base Derivatives
Schiff bases are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.
General Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.
Characterization Techniques
NMR is used to determine the molecular structure of the synthesized derivatives.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Parameters :
-
Spectrometer : 300-600 MHz.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-5 s.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled.
-
Number of Scans : >1000, depending on concentration.
-
FTIR is used to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method) :
-
Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Press the mixture in a hydraulic press to form a transparent pellet.
-
-
Data Acquisition :
-
Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Record the spectrum and perform a background subtraction.
-
Signaling Pathway and Mechanism of Action
Derivatives of this compound are often investigated as kinase inhibitors. A prominent example of a drug with a similar structural motif is Trametinib, a MEK inhibitor used in cancer therapy. The mechanism of action of MEK inhibitors provides a valuable model for understanding the potential biological effects of novel this compound derivatives.
The diagram below illustrates the MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib. This pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib.
Conclusion
The this compound scaffold is a valuable starting point for the development of a diverse range of biologically active compounds. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and characterize novel derivatives. The exploration of their mechanisms of action, exemplified by the inhibition of key signaling pathways like MAPK/ERK, will continue to be a promising avenue for the discovery of new therapeutic agents.
References
A Researcher's Guide to the Spectroscopic Differentiation of Phenylenediamine Isomers
Introduction
Phenylenediamines, existing as ortho (o-), meta (m-), and para (p-) isomers, are foundational molecules in the synthesis of a wide array of polymers, dyes, and pharmaceuticals. The positional isomerism significantly influences their chemical and physical properties, making unambiguous identification crucial for research, development, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of o-, m-, and p-phenylenediamine using UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronic and structural environments of each isomer give rise to unique spectral signatures, enabling their differentiation.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of ortho-, meta-, and para-phenylenediamine.
| Spectroscopic Technique | Characteristic | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |
| UV-Vis Spectroscopy | λmax (in cyclohexane) | 235.5 nm, 289 nm[1] | 295 nm[2] | ~305-338 nm (vapor phase)[2] |
| FT-IR Spectroscopy | N-H Stretch (cm⁻¹) | ~3384[3] | ~3408, 3313[4] | ~3498, 3450[4] |
| C-N Stretch (cm⁻¹) | ~1275[3] | ~1334[4] | ~1297, 1235[5] | |
| Aromatic C=C Stretch (cm⁻¹) | ~1492, 1461[3] | ~1632, 1500[4] | ~1490[5] | |
| ¹H NMR Spectroscopy | Aromatic Protons (δ, ppm) | ~6.7-6.8 (m) | ~6.1-7.0 (m) | ~6.6 (s) |
| Amine Protons (δ, ppm) | ~3.7 (s) | ~3.5 (s) | ~3.3 (s) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
Detailed methodologies for acquiring the comparative spectroscopic data are provided below.
1. UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the procedure for analyzing phenylenediamine isomers using a standard scanning UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the phenylenediamine isomer. Dissolve the sample in a UV-grade solvent, such as cyclohexane, in a 10 mL volumetric flask to create a stock solution. Perform serial dilutions to achieve a final concentration that provides an absorbance reading between 0.2 and 1.0 AU.
-
Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes. Acquire the absorption spectrum of the sample solution over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.[6]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of FT-IR spectra for the phenylenediamine isomers.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are averaged.[7] Key vibrational frequencies, such as N-H, C-N, and aromatic C=C stretching, are then identified.
3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H NMR spectra of the phenylenediamine isomers.
-
Sample Preparation: Dissolve 5-10 mg of the phenylenediamine isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for the analysis. A standard one-pulse sequence is typically employed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7] The chemical shifts (δ) of the aromatic and amine protons are then recorded.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of phenylenediamine isomers.
Caption: A generalized workflow for the spectroscopic analysis and differentiation of phenylenediamine isomers.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Fluoro-3-methoxyaniline
For researchers and professionals in drug development, verifying the purity of synthesized intermediates like 4-Fluoro-3-methoxyaniline is a critical step to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical methods for purity assessment, supported by experimental protocols and data.
The primary techniques for determining the purity of aromatic amines such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the most appropriate method depends on factors like the nature of potential impurities, required sensitivity, and the availability of instrumentation.
Comparison of Analytical Methods
The following table summarizes the key characteristics of the principal analytical techniques used for the purity determination of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Quantifies the analyte by comparing the integral of its specific NMR signal to that of a certified internal standard of known concentration. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1] | Requires the analyte to be volatile or amenable to derivatization to increase volatility.[2] | Not required. |
| Derivatization | Generally not required for polar compounds like anilines.[1] | Often required for polar amines to improve peak shape and thermal stability.[3] | Not required. |
| Sensitivity | High, with sub-nanogram detection limits possible with electrochemical detectors.[1] | Very high, especially with selective detectors like an electron capture detector (ECD) for halogenated compounds.[1] | Generally lower than chromatographic methods, but sufficient for purity determination (>95%).[4] |
| Selectivity | Moderate with UV detection; can be improved with more selective detectors like mass spectrometry (LC-MS).[1] | Very high, especially with mass spectrometric detection, which provides structural information. | High, as it distinguishes between different chemical environments of nuclei. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification without the need for a specific analyte reference standard.[5] |
| Impurity Identification | Possible with a hyphenated technique like LC-MS. | Excellent capability for identifying unknown volatile impurities based on their mass spectra. | Can be used to identify and quantify impurities if their signals do not overlap with the main compound. 2D NMR techniques can resolve overlapping signals.[4][6] |
| Throughput | High, with rapid analysis times possible (e.g., < 6 minutes for some anilines).[1] | Can be lower due to longer run times and potential need for derivatization. | Can be fast, and provides both qualitative and quantitative information simultaneously.[4][5] |
| Instrumentation Cost | Generally lower than GC-MS.[1] | Can be higher, particularly for systems with mass spectrometry detectors.[1] | High initial investment for the NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for anilines and related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for purity analysis of aromatic amines due to its ability to analyze polar and non-volatile compounds without derivatization.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (for sample preparation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile and water. The exact ratio may need to be optimized, but a common starting point is a gradient elution to ensure separation of impurities with a wide range of polarities.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in methanol or the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile and water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL[1]
-
Detector Wavelength: Determined from the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30 °C)[1]
-
-
Analysis: Inject the standards and the sample. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities. For polar compounds like anilines, derivatization may be necessary to improve chromatographic performance.[3]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Fused silica capillary column (e.g., SE-54, 30 m x 0.25 mm)[7]
-
Injector suitable for split/splitless injection
Reagents:
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)[2]
-
Derivatizing agent (if necessary, e.g., heptafluorobutyric anhydride)[3]
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane.[2] If derivatization is required, follow a standard protocol, such as reacting the amine with heptafluorobutyric anhydride.[3]
-
GC-MS Conditions:
-
Analysis: The separation of compounds is visualized as peaks in the chromatogram. The mass spectrometer provides mass spectra for each peak, which can be compared to a library to identify impurities. Purity is determined by the area percentage of the main peak.
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is an absolute method for purity determination that does not require a reference standard of the analyte.[4][5] Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the synthesized this compound and a certified internal standard into an NMR tube. Add the appropriate deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans.
-
Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.
Caption: Purity assessment workflow for synthesized compounds.
Caption: Decision tree for selecting an analytical method.
References
Comparative Analysis of 4-Fluoro-3-methoxyaniline Derivatives in Cancer Cell Line Inhibition
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 4-anilinoquinoline derivatives incorporating the 4-fluoro-3-methoxyaniline moiety. The synthesized compounds were evaluated for their in vitro antiproliferative activities against human cervical cancer (HeLa) and human gastric carcinoma (BGC823) cell lines. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Quantitative Data Summary
The antiproliferative activities of the synthesized 4-(4-fluoro-3-methoxyanilino)quinoline derivatives are summarized below. The inhibitory activity is expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R Group | HeLa IC50 (μM) | BGC823 IC50 (μM) |
| 1a | -H | 1.87 | 0.82 |
| 1b | -CH₃ | 2.15 | 1.03 |
| 1c | -OCH₃ | 2.54 | 1.21 |
| 1d | -F | 1.52 | 0.75 |
| 1e | -Cl | 1.33 | 0.68 |
| 1f | -Br | 1.21 | 0.61 |
| Gefitinib | (Reference) | 15.23 | 17.85 |
Structure-Activity Relationship Analysis
The data reveals that the introduction of a 4-fluoro-3-methoxy substitution on the aniline ring of the 4-anilinoquinoline scaffold results in potent anticancer activity, with all tested compounds showing significantly lower IC50 values than the reference drug, Gefitinib.
The nature of the substituent at the 7-position of the quinoline ring (R group) influences the inhibitory activity. A clear trend is observed where electron-withdrawing groups at the 7-position enhance the antiproliferative activity. The order of activity is generally Br > Cl > F > H > CH₃ > OCH₃. This suggests that the electronic properties of the substituent at this position play a crucial role in the interaction with the biological target. The bromo-substituted compound 1f exhibited the most potent activity against both HeLa and BGC823 cell lines.
Experimental Protocols
General Synthesis of 4-(4-fluoro-3-methoxyanilino)quinoline Derivatives
The target compounds were synthesized via a nucleophilic substitution reaction between 4-chloro-7-substituted-quinolines and this compound. A mixture of the appropriate 4-chloroquinoline (1.0 mmol) and this compound (1.2 mmol) in isopropanol (20 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold isopropanol, and dried under vacuum to yield the desired product. The final compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
HeLa and BGC823 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and the reference drug, Gefitinib, for 48 hours. After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 μL of dimethyl sulfoxide (DMSO). The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: EGFR Signaling Pathway Targeted by Anilinoquinoline Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Safety Operating Guide
Safe Disposal of 4-Fluoro-3-methoxyaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-Fluoro-3-methoxyaniline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 64465-53-8[1] |
| Molecular Formula | C7H8FNO[1] |
| Molecular Weight | 141.14 |
| Form | Solid |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: In situations with inadequate ventilation or the potential for dust generation, a NIOSH/MSHA-approved respirator is necessary.[2][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves containment, collection, and transfer to a licensed waste disposal facility.
-
Containment of Spills: In the event of a spill, prevent the material from spreading and contaminating a wider area. For solid materials, minimize dust generation.[2] Spills should be contained using inert absorbent materials.
-
Collection of Waste:
-
For spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2]
-
Unused or waste product should be kept in its original or a compatible, tightly sealed container.
-
-
Waste Disposal:
-
The primary method for the disposal of this compound is through an approved waste disposal plant or an authorized incinerator, potentially equipped with an afterburner and a flue gas scrubber.[2][4]
-
Dispose of the contents and the container in accordance with local, state, and federal regulations.[2][4] It is crucial to consult with licensed waste collector's for their specific sorting and disposal instructions.[2]
-
Contaminated packaging should be treated as unused product and disposed of in the same manner.[5]
-
Important Considerations:
-
Do not dispose of this compound by pouring it down the drain or into the environment.
-
Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Wash hands thoroughly with soap and water after handling the substance.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Fluoro-3-methoxyaniline
Essential Safety and Handling Guide for 4-Fluoro-3-methoxyaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound (CAS No: 64465-53-8). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation.[3][4] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye damage.[3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Prevents inhalation and respiratory irritation.[3] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure.[3] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[5] Emergency eyewash stations and safety showers must be readily accessible.[3]
-
Handling Procedures:
-
Storage:
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
In Case of a Spill:
-
Evacuate all non-essential personnel from the area.[3]
-
Wear appropriate PPE as detailed in Table 1.
-
For small spills, sweep or shovel the solid material into a suitable container for disposal.[3] Minimize dust generation.
-
For large spills, contain the spill and prevent it from entering drains.
-
Ventilate the area and wash the spill site after material pickup is complete.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing. Seek medical advice if irritation persists.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Waste must be disposed of in a licensed hazardous waste disposal facility. Do not allow the chemical to enter drains or waterways.
Visual Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Chemical spill response workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
